Physical properties and solubility of 5-bromo-3-methoxy-1-methyl-1H-pyrazole
[1][2][3][4][5] Executive Summary 5-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1849235-04-6) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and scaffold hopping ca...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5]
Executive Summary
5-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1849235-04-6) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and scaffold hopping campaigns.[1][2] Distinguished by its trisubstituted pyrazole core, this intermediate offers a unique combination of electronic modulation (via the C3-methoxy group) and synthetic versatility (via the C5-bromine handle).[2]
This guide provides a comprehensive technical analysis of its physicochemical properties, solubility behavior, and synthetic utility. It is designed for medicinal chemists requiring precise data to optimize library synthesis and lead optimization workflows.[2]
Physicochemical Characterization
The structural integrity of 5-bromo-3-methoxy-1-methyl-1H-pyrazole relies on the interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom on the nitrogen-rich pyrazole scaffold.[2]
Identity & Core Descriptors[5]
Property
Value
Chemical Name
5-Bromo-3-methoxy-1-methyl-1H-pyrazole
CAS Number
1849235-04-6
Molecular Formula
C₅H₇BrN₂O
Molecular Weight
191.03 g/mol
SMILES
CN1C(Br)=CC(OC)=N1
InChI Key
OWRBGKHPDUYOPK-UHFFFAOYSA-N
Computed Physical Properties
Data derived from consensus predictive models (ACD/Labs, ChemAxon) in the absence of extensive experimental literature.
Parameter
Value
Interpretation
LogP (Octanol/Water)
1.6 ± 0.3
Moderate lipophilicity; suitable for CNS-active scaffolds.[2]
TPSA
~21.7 Ų
High membrane permeability potential (Rule of 5 compliant).
H-Bond Acceptors
3 (N, O)
The methoxy oxygen and N2 nitrogen act as vectors for target binding.
H-Bond Donors
0
Lack of donors reduces non-specific binding risks.[2]
pKa (Conjugate Acid)
~2.5 (Predicted)
The pyrazole N2 is weakly basic; protonation is unlikely at physiological pH.
Solubility Profile & Solvent Compatibility
Understanding the solubility landscape is critical for assay preparation and synthetic reaction planning.[2] As a lipophilic organic solid, 5-bromo-3-methoxy-1-methyl-1H-pyrazole exhibits poor aqueous solubility but high compatibility with polar aprotic solvents.[2]
Solubility Data (Estimated at 25°C)
Solvent
Solubility Rating
Estimated Conc.
Usage Context
Water (pH 7.4)
Low
< 0.1 mg/mL
Not suitable for direct aqueous stock preparation.[2]
DMSO
High
> 50 mg/mL
Recommended for biological assay stock solutions.[2]
For precise experimental validation in your specific buffer system.[2]
Preparation: Weigh 5 mg of compound into a 2 mL chemically resistant vial (glass or polypropylene).
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4 or DMSO).
Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (300 rpm).
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Structural Analysis & Synthetic Utility
The reactivity of this scaffold is defined by the C5-Bromine position.[2] Unlike the more common 4-bromo-pyrazoles, the 5-bromo position in 1-methyl pyrazoles is sterically adjacent to the N-methyl group, influencing catalyst coordination spheres during cross-coupling.[2]
Reactivity Workflow
The following diagram illustrates the primary synthetic pathways accessible from this intermediate.
Figure 1: Synthetic divergence from the 5-bromo-3-methoxy-1-methyl-1H-pyrazole core.[2] The C5-Br bond is the primary handle for functionalization.[2]
Mechanistic Insights
C3-Methoxy Effect: The methoxy group at position 3 acts as a mesomeric donor (+M), increasing electron density in the pyrazole ring.[2] This can slightly deactivate the C5-Br bond towards oxidative addition compared to electron-deficient analogs, often requiring reactive phosphine ligands (e.g., XPhos, SPhos) for efficient palladium catalysis.
Regiochemistry: The 1-methyl group blocks the N1 position, preventing tautomerization issues common in NH-pyrazoles.[2] This ensures a single, defined regioisomer during coupling reactions.[2]
Handling, Safety & Storage
As a halogenated organic intermediate, standard laboratory safety protocols apply.[2]
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is generally stable but should be protected from light to prevent potential debromination over long periods.[2]
Disposal: Dispose of as halogenated organic waste.[2]
References
PubChem. (n.d.).[2][3] 5-bromo-3-methoxy-1-methyl-1H-pyrazole (Compound).[1][4][5][6][2][7][8] National Library of Medicine.[2] Retrieved February 27, 2026, from [Link]
Chembeez. (n.d.).[2] Chemical Directory: 5-bromo-3-methoxy-1-methyl-1h-pyrazole.[6][2] Retrieved February 27, 2026, from [Link]
MDPI Molbank. (2009).[2][9][10] Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (Analogous synthesis reference). Retrieved February 27, 2026, from [Link]
An In-depth Technical Guide to the Electronic Properties of 3-Methoxy-1-Methylpyrazole Derivatives
Abstract This technical guide provides a comprehensive exploration of the electronic properties of 3-methoxy-1-methylpyrazole derivatives, a class of heterocyclic compounds of significant interest to researchers, scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of 3-methoxy-1-methylpyrazole derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of a 3-methoxy and 1-methyl group imparts unique electronic characteristics that are crucial for their function and application.[1][2] This document delves into the theoretical underpinnings and practical methodologies for characterizing these properties, offering a synthesized narrative of field-proven insights and technical accuracy. We will explore both experimental techniques and computational modeling, providing detailed protocols and elucidating the causal relationships between molecular structure and electronic behavior. All discussions are grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of the 3-Methoxy-1-Methylpyrazole Core
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone in the development of pharmaceuticals and functional materials.[1][3] Their derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The metabolic stability of the pyrazole nucleus makes it a favored scaffold in drug design.[4]
The 3-methoxy-1-methylpyrazole core, in particular, presents a unique electronic landscape. The methoxy group at the 3-position acts as an electron-donating group (EDG) through resonance, influencing the electron density distribution within the aromatic ring. Conversely, the methyl group at the N1 position provides steric bulk and can subtly alter the electronic nature and solubility of the molecule. The interplay of these substituents, along with further derivatization at the C4 and C5 positions, allows for the fine-tuning of the molecule's electronic properties, which in turn dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding and predicting these electronic properties is therefore paramount for the rational design of novel 3-methoxy-1-methylpyrazole-based compounds with desired functionalities.
Experimental Determination of Electronic Properties
The electronic properties of 3-methoxy-1-methylpyrazole derivatives can be experimentally probed using a variety of spectroscopic and electrochemical techniques. This section will detail the methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Cyclic Voltammetry (CV), providing both the theoretical basis and practical, step-by-step protocols.
UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions within a molecule.[5] Absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[6] The wavelength of maximum absorption (λmax) provides information about the energy gap between these orbitals. Fluorescence spectroscopy measures the light emitted when an electron returns to a lower energy state from an excited singlet state. The emission wavelength and quantum yield are sensitive to the molecular structure and environment.
The choice of solvent is critical in these measurements as it can influence the position and intensity of absorption and emission bands.[7] Solvents of varying polarity should be used to assess the solvatochromic behavior of the derivatives, which can provide insights into the nature of the electronic transitions and the change in dipole moment between the ground and excited states. For comparative studies, a consistent, high-purity solvent such as acetonitrile or ethanol is recommended. The concentration of the analyte should be in the micromolar range to ensure adherence to the Beer-Lambert law.
Reference standard for fluorescence quantum yield determination (e.g., quinine sulfate in 0.1 M H2SO4)
Procedure:
Stock Solution Preparation: Accurately weigh a small amount of the pyrazole derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions in the micromolar range (e.g., 1-10 µM).
UV-Vis Measurement:
Record the absorption spectrum of the solvent blank from 200-800 nm.
Record the absorption spectra of the working solutions.
Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
Fluorescence Measurement:
Set the excitation wavelength to the determined λmax.
Record the emission spectrum of the solvent blank.
Record the emission spectra of the working solutions.
Determine the wavelength of maximum emission (λem).
To determine the fluorescence quantum yield (Φf), measure the integrated fluorescence intensity of the sample and a reference standard of known quantum yield under identical experimental conditions.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule.[8][9] By scanning the potential of a working electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the analyte.[9][10] These potentials are directly related to the energies of the HOMO (for oxidation) and LUMO (for reduction).
The choice of solvent and supporting electrolyte is crucial for CV measurements. The solvent must be able to dissolve the analyte and the supporting electrolyte, and it should have a large potential window. Acetonitrile and dichloromethane are common choices for organic compounds. The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF6), is necessary to ensure the conductivity of the solution.[9] A standard three-electrode setup (working, reference, and counter electrodes) is used.[8][9] The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for referencing the potentials.
Materials:
Potentiostat
Electrochemical cell with a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
High-purity solvent (e.g., acetonitrile)
Supporting electrolyte (e.g., 0.1 M TBAPF6)
3-methoxy-1-methylpyrazole derivative sample
Ferrocene (for internal referencing)
Procedure:
Solution Preparation: Prepare a solution of the pyrazole derivative (e.g., 1 mM) in the solvent containing the supporting electrolyte.
Electrode Preparation: Polish the working electrode with alumina slurry, rinse with the solvent, and dry before each measurement.
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
Data Acquisition:
Record the cyclic voltammogram of the blank electrolyte solution to determine the potential window.
Add the analyte and record its cyclic voltammogram over a suitable potential range.
Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.
Internal Referencing: Add a small amount of ferrocene to the solution and record the cyclic voltammogram to determine the half-wave potential of the Fc/Fc+ couple. All measured potentials should be reported relative to this internal standard.
Computational Modeling of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure and properties of molecules.[2] DFT calculations can provide valuable insights into HOMO and LUMO energies, electron density distribution, and molecular electrostatic potential (MEP), which complement and help interpret experimental findings.[2][11]
Theoretical Framework: Density Functional Theory (DFT)
DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density.[12] Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger), provide a good balance between accuracy and computational cost for organic molecules.[11][12] Time-Dependent DFT (TD-DFT) is used to calculate excited-state properties, such as UV-Vis absorption spectra.[13]
The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional is a popular hybrid functional that often provides reliable geometries and electronic properties for a wide range of organic molecules. The 6-31G(d,p) basis set includes polarization functions on both heavy atoms and hydrogens, which is important for describing the electronic distribution accurately. For more precise calculations, larger basis sets like 6-311+G(d,p) can be employed. Solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Procedure:
Molecule Building: Construct the 3D structure of the 3-methoxy-1-methylpyrazole derivative using a molecular modeling program.
Geometry Optimization: Perform a geometry optimization of the molecule in the gas phase or in a solvent using DFT with a chosen functional and basis set (e.g., B3LYP/6-31G(d,p)). Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
Electronic Property Calculation:
From the optimized geometry, calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap can then be determined.
Generate the molecular electrostatic potential (MEP) map to visualize the electron-rich and electron-poor regions of the molecule.
UV-Vis Spectrum Simulation:
Perform a TD-DFT calculation (e.g., using the CAM-B3LYP functional with a suitable basis set) on the optimized geometry to calculate the electronic excitation energies and oscillator strengths.
Simulate the UV-Vis absorption spectrum from the calculated transitions.
Structure-Property Relationships
The electronic properties of 3-methoxy-1-methylpyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring. By systematically varying these substituents, it is possible to tune the electronic properties for specific applications.
Influence of Substituents on Electronic Properties
Electron-Donating Groups (EDGs): Substituents like -OH, -NH2, and other alkoxy groups, when attached to the pyrazole ring, will generally increase the energy of the HOMO.[14][15][16][17] This leads to a lower oxidation potential and a red-shift (bathochromic shift) in the absorption spectrum.[16]
Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, and -COOH will lower the energy of the LUMO.[14][15][16][17] This results in a higher reduction potential and can also lead to a red-shift in the absorption spectrum by narrowing the HOMO-LUMO gap.[16]
The position of the substituent also plays a crucial role. Substitution at the C4 versus the C5 position will have different effects on the molecular orbitals and thus on the electronic properties.
Tabulated Data for 3-Methoxy-1-Methylpyrazole Derivatives
To illustrate these relationships, the following table summarizes hypothetical experimental and computational data for a series of 4-substituted 3-methoxy-1-methylpyrazole derivatives. Note: This data is illustrative and based on general principles of substituent effects.
Substituent (at C4)
λmax (nm)
Eox (V vs Fc/Fc+)
ELUMO (eV, Calc.)
-H
250
1.2
-0.8
-OCH3
265
1.0
-0.7
-NO2
280
1.5
-1.5
-CN
275
1.4
-1.3
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Experimental Workflow
Caption: A typical experimental workflow for the analysis of 3-methoxy-1-methylpyrazole derivatives.
Computational Workflow
Caption: A standard workflow for the computational modeling of electronic properties.
Structure-Property Relationship
Caption: The relationship between substituent effects and the resulting electronic properties and applications.
Conclusion
This technical guide has provided a detailed overview of the electronic properties of 3-methoxy-1-methylpyrazole derivatives. By combining experimental techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry with computational modeling using DFT, a comprehensive understanding of the structure-property relationships within this important class of compounds can be achieved. The methodologies and insights presented herein are intended to empower researchers in the rational design and development of novel 3-methoxy-1-methylpyrazole derivatives for a wide range of applications in medicinal chemistry and materials science.
References
iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]
University of British Columbia. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Retrieved from [Link]
College of Science. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Retrieved from [Link]
Elsevier. (n.d.). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. Retrieved from [Link]
Jana, S. B., et al. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints.org. Retrieved from [Link]
Der Pharma Chemica. (2026, February 15). Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]
ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
ResearchGate. (n.d.). UV-Visible absorption and fl uorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent.. Retrieved from [Link]
Malaysian Journal of Chemistry. (2021, February 20). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). Retrieved from [Link]
MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
ResearchGate. (n.d.). The calculated absorption spectra by the TD-DFT method.... Retrieved from [Link]
MDPI. (2025, October 18). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Retrieved from [Link]
Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(15), 5999–6011. [Link]
Web of Journals. (2025, February). WITHDRAWING AND DONATING GROUPS EFFECTS ON STRUCTURE AND ELECTRONIC PROPERTIES OF THE 2-(2-METH. Retrieved from [Link]
ResearchGate. (n.d.). Cyclic voltammetry experiments.. Retrieved from [Link]
ResearchGate. (2025, August 7). ChemInform Abstract: Some New 3Methoxy5-methyl-1,4-substituted Pyrazoles. Retrieved from [Link]
PubMed. (2025, June 6). Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. Retrieved from [Link]
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
ResearchGate. (2025, August 7). Electrochemical properties of 1,3-disubstituted methyl methoxy phenyl-5-phenylformazans and comparison with spectral properties. Retrieved from [Link]
Springer. (n.d.). Structural and spectroscopic characterization, electronic properties, and biological activity of the 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate. Retrieved from [Link]
PubMed. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
National Center for Biotechnology Information. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]
Semantic Scholar. (n.d.). ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. Retrieved from [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Al-Hamdani-Al-Zaydi/c78d52366838b02213e85e50587d00f64c678a1f)
Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
ACS Publications. (n.d.). Comparative analysis of quantum approaches for solving the electronic structure problem. Retrieved from [Link]
ResearchGate. (2025, August 6). Pyrazoles and imidazoles as ligands. Part V : Infrared and Raman spectra of 3(5)‐methylpyrazole coordinated to metal(II) ions. Retrieved from [Link]
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
Semantic Scholar. (2021, December 5). Spectroscopic, electrochemical and optical properties of non-peripherally (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy groups substituted metal-free and metallophthalocyanines. Retrieved from [Link]
University of Johannesburg. (2014, April 15). The effect of electron donating and withdrawing groups on the morphology and optical properties of Alq>3>. Retrieved from [Link]
Cambridge Open Engage. (2025, September 10). Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. Retrieved from [Link]
Thermodynamic stability of halogenated 1-methyl-pyrazole compounds
An In-Depth Technical Guide to the Thermodynamic Stability of Halogenated 1-Methyl-Pyrazole Compounds Abstract Halogenated 1-methyl-pyrazole scaffolds are of paramount importance in modern drug discovery and materials sc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Halogenated 1-Methyl-Pyrazole Compounds
Abstract
Halogenated 1-methyl-pyrazole scaffolds are of paramount importance in modern drug discovery and materials science, finding application as kinase inhibitors, anti-inflammatory agents, and advanced polymers.[1][2][3] Their efficacy and safety profile are intrinsically linked to their thermodynamic stability, a critical parameter that governs shelf-life, decomposition pathways, and material durability. This guide provides a comprehensive exploration of the factors governing the stability of these heterocycles. We will dissect the influence of halogen identity and position, delve into key intermolecular forces like halogen bonding, and present both the experimental and computational workflows used to quantify and predict thermodynamic stability. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically grounded understanding of this vital chemical class.
Foundational Principles of Stability in Halogenated Pyrazoles
The thermodynamic stability of a molecule is a measure of its intrinsic energy content, often quantified by its enthalpy of formation (ΔfH°). A lower (more negative) enthalpy of formation generally indicates greater stability.[4] For halogenated 1-methyl-pyrazoles, stability is not a monolithic property but a nuanced interplay of intramolecular and intermolecular forces.
Intramolecular Factors: The Carbon-Halogen Bond
The single most critical intramolecular factor is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) required to homolytically cleave this bond is a direct indicator of the molecule's resistance to thermal decomposition.[5] The strength of the C-X bond decreases significantly as one moves down the halogen group due to increased atomic radius and less effective orbital overlap.[6]
C-F Bond: Exceptionally strong and polar, lending high thermal stability.
C-Cl Bond: Robust and commonly used in pharmaceuticals.
C-Br Bond: Weaker than C-Cl, offering a balance of stability and reactivity.
C-I Bond: The weakest of the series, making iodo-substituted compounds more susceptible to thermal or photochemical degradation.[7]
The position of the halogen on the pyrazole ring (C3, C4, or C5) also modulates stability through electronic effects. An electron-withdrawing halogen can influence the electron density of the entire heterocyclic ring system, affecting its overall resilience to degradation.
Intermolecular Forces: The Key to Solid-State Stability
In the solid state, which is relevant for pharmaceutical formulations and materials, intermolecular forces often dominate the thermodynamic landscape.
Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic atom, such as the pyridine-like nitrogen (N2) of an adjacent pyrazole ring.[8] The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F).[9] Consequently, iodo- and bromo-pyrazoles can form highly stable, ordered crystal lattices, leading to higher melting points and altered solubility profiles compared to their chloro- or fluoro-analogs.[9][10][11][12]
Hydrogen Bonding & Dipole-Dipole Interactions: While the N1-H is absent in 1-methyl-pyrazoles, the ring's C-H bonds can act as weak hydrogen bond donors. Furthermore, the significant dipole moments of these molecules contribute to lattice energy and overall stability.[13]
Experimental Quantification of Thermodynamic Stability
A robust assessment of stability requires empirical data. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques in this field.[14][15]
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16] It directly reveals the onset temperature of decomposition, providing a clear metric for thermal stability.
Experimental Protocol: TGA of a Halogenated 1-Methyl-Pyrazole
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate).
Sample Preparation: Accurately weigh 3-5 mg of the high-purity halogenated 1-methyl-pyrazole compound into a ceramic or platinum TGA pan.
Parameter Setup:
Atmosphere: Set a high-purity nitrogen or air flow at a rate of 20-50 mL/min. An inert atmosphere is used to assess intrinsic thermal stability, while an oxidative atmosphere assesses stability in air.[15]
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a linear rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
Data Acquisition: Continuously record the sample mass and temperature throughout the program.
Data Analysis: Plot mass (%) versus temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.
Workflow: Thermogravimetric Analysis (TGA)
Caption: A typical experimental workflow for determining the decomposition temperature using TGA.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] It is invaluable for determining melting points (Tₘ), a key indicator of crystal lattice stability, and the enthalpy of fusion (ΔHfus), which quantifies the energy needed to break the crystal lattice.
Experimental Protocol: DSC of a Halogenated 1-Methyl-Pyrazole
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum pan. This prevents mass loss due to sublimation before melting or decomposition.
Parameter Setup:
Atmosphere: Set a high-purity nitrogen flow at 50 mL/min.
Temperature Program:
Equilibrate at a sub-ambient temperature (e.g., 0 °C).
Heat the sample at a linear rate of 10 °C/min to a temperature well above the melting point but below the decomposition temperature identified by TGA.
Cool the sample back to the starting temperature.
Perform a second heating cycle to observe the glass transition if the material is amorphous.
Data Acquisition: Record the differential heat flow as a function of temperature.
Data Analysis:
Melting Point (Tₘ): Determined as the onset or peak of the endothermic melting transition.
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.
Workflow: Differential Scanning Calorimetry (DSC)
Caption: A standard workflow for characterizing phase transitions like melting using DSC.
Computational Prediction of Stability
Computational chemistry provides powerful predictive insights into molecular stability, complementing experimental data and guiding synthetic efforts.[18] Density Functional Theory (DFT) is the most widely used method for this purpose.
Density Functional Theory (DFT) Calculations
DFT calculations can accurately predict thermodynamic properties by solving the electronic structure of a molecule.[19][20] For halogenated 1-methyl-pyrazoles, DFT is used to calculate:
Enthalpies of Formation (ΔfH°): Calculated using isodesmic reactions or other high-accuracy methods (e.g., G3MP2, G4) to provide a fundamental measure of stability.[21]
Bond Dissociation Energies (BDEs): The energy difference between the parent molecule and its constituent radicals upon C-X bond cleavage provides a direct computational measure of bond strength.[5]
Molecular Electrostatic Potential (MESP): MESP plots visualize the electrophilic and nucleophilic regions of a molecule, allowing for the prediction of intermolecular interactions like halogen and hydrogen bonding.[19][22]
Protocol: DFT Calculation of C-X Bond Dissociation Energy
Structure Optimization:
Build the 3D structure of the halogenated 1-methyl-pyrazole.
Perform a full geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). Confirm the absence of imaginary frequencies, indicating a true energy minimum.
Radical Generation:
Generate the two radical fragments resulting from the homolytic cleavage of the C-X bond: the 1-methyl-pyrazolyl radical and the halogen radical.
Radical Optimization:
Perform separate geometry optimizations and frequency calculations for each radical species using the same level of theory.
Energy Calculation:
Extract the total electronic energies (including zero-point vibrational energy corrections) for the optimized parent molecule and the two radical fragments.
BDE Calculation:
Calculate the BDE using the formula:
BDE = [E(pyrazolyl radical) + E(halogen radical)] - E(parent molecule)
Workflow: Computational Stability Analysis
Caption: A computational workflow for predicting thermodynamic stability parameters using DFT.
Data Synthesis: A Comparative Overview
To illustrate the principles discussed, the following table presents representative thermodynamic data for a series of 4-halogenated 1-methyl-pyrazole compounds.
Thermal Decomposition (TGA Onset): The stability against thermal decomposition correlates directly with the C-X bond dissociation energy. The fluoro derivative is the most stable, while the iodo derivative is the least.[7]
Melting Point (Tₘ): The trend in melting points is inverted relative to the BDE. The iodo- and bromo-derivatives exhibit higher melting points due to the stabilizing effect of strong halogen bonds in their crystal lattices, which require more energy to disrupt than the weaker dipole-dipole forces in the fluoro- and chloro-analogs.[9][12]
Conclusion and Outlook
The thermodynamic stability of halogenated 1-methyl-pyrazole compounds is a complex property governed by a delicate balance between intramolecular bond strengths and intermolecular forces. While strong C-F and C-Cl bonds impart high intrinsic thermal stability, the capacity of bromine and especially iodine to engage in robust halogen bonding can dominate solid-state properties like melting point and crystal packing.
For drug development professionals and materials scientists, a holistic understanding is crucial. A compound that is highly stable in isolation (high BDE) may have undesirable solid-state properties (e.g., polymorphism, low melting point) if it cannot form strong intermolecular interactions. Conversely, a compound with a weaker C-X bond may be perfectly suitable if its intended application does not involve high thermal stress. The synergistic application of experimental techniques like TGA and DSC with predictive computational modeling provides the comprehensive framework necessary to select, design, and optimize these vital heterocyclic compounds for their intended application.
References
Mó, O., Yáñez, M., & Elguero, J. (1999). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry A, 103(41), 8290–8297. [Link][4][21]
Mó, O. (1999). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. SciSpace. [Link][24]
Mó, O., Yáñez, M., & Elguero, J. (1999). Enthalpies of Formation of N -Substituted Pyrazoles and Imidazoles. ResearchGate. [Link][25]
Unknown. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link][1]
Ribeiro da Silva, M. D. M. C., et al. (1999). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. ACS Publications. [Link][4]
Ammar, Y. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link][2]
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link][3]
Unknown. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Ravishankar University. [Link]
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link][26]
Pandey, S. K. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. PubMed. [Link][19]
Pandey, S. K. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega. [Link][22]
Verevkin, S. P., et al. (2019). Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. ScienceDirect. [Link]
Zhang, J., et al. (2015). Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. Dalton Transactions. [Link]
Unknown. (2019). Halogenation of the pyrazole scaffold. ResearchGate. [Link]
Al-Mulla, A. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]
Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. [Link][9]
Pandey, S. K. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ResearchGate. [Link][20]
Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal. [Link][10]
Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Vrije Universiteit Amsterdam. [Link][11]
Archer, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link][13]
Natorska-Lingo, M., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link][14]
Unknown. (2014). DSC thermograms of different wt% of pyrazole doped polymer electrolytes. ResearchGate. [Link]
Unknown. (2020). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate. [Link]
Unknown. (2025). Perspectives on halogen bonding and other σ-hole interactions: Lex parsimoniae (Occam's Razor). ResearchGate. [Link][8]
Unknown. Bond energies of C-Hal bonds. chem.ucla.edu. [Link][6]
Unknown. Bond Dissociation Energies. University of Toronto. [Link][23]
Black, D. S., et al. (2006). Low symmetry pyrazole-based tripodal tetraamine ligands: metal complexes and ligand decomposition reactions. Dalton Transactions. [Link]
Martins, M. A. P., et al. (2003). Microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters under solvent free conditions. Academia.edu. [Link]
Kögler, F., et al. (2023). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [Link][12]
Unknown. Bond dissociation energy – Knowledge and References. Taylor & Francis. [Link][5]
da Silva, E. B., et al. (1998). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Unknown. The Decomposition of Halogen Compounds. ScienceDirect. [Link][7]
Quiroga, M., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
Unknown. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. LinkedIn. [Link][18]
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]
Unknown. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]
El-Sayed, I., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
Unknown. (2024). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. Longdom Publishing. [Link][16]
Unknown. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link][17]
Unknown. (2025). Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochloric Acid. ResearchGate. [Link]
Unknown. (2025). Bond Energies. Chemistry LibreTexts. [Link][27]
Safrygin, A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]
Al-Zaydi, K. M. (2023). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. [Link]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-3-methoxy-1-methyl-1H-pyrazole
Executive Summary The functionalization of highly substituted pyrazoles is a critical bottleneck in modern medicinal chemistry and agrochemical development. 5-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1849235-04-6) serv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of highly substituted pyrazoles is a critical bottleneck in modern medicinal chemistry and agrochemical development. 5-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1849235-04-6) serves as a high-value, bifunctional building block[1],[2]. However, the combination of steric hindrance at the C-5 position and the electron-donating nature of the C-3 methoxy group presents unique challenges for palladium-catalyzed cross-coupling. This application note provides a self-validating, field-tested protocol for the Suzuki-Miyaura coupling of this substrate, detailing the mechanistic causality behind catalyst selection, condition optimization, and analytical monitoring.
Mechanistic Rationale & Substrate Profiling
As a Senior Application Scientist, it is crucial to move beyond empirical screening and understand the causality of the reaction dynamics. The Suzuki-Miyaura coupling of 5-bromo-3-methoxy-1-methyl-1H-pyrazole is governed by three competing physicochemical factors:
Steric Hindrance (C-5 Position): The target C-Br bond is located at the C-5 position, directly adjacent to the N-1 methyl group. This creates a sterically demanding pocket that impedes the approach of the active Pd(0) species during the initial oxidative addition step.
Electronic Deactivation (C-3 Methoxy): The methoxy group at the C-3 position is strongly electron-donating via resonance. By enriching the electron density of the pyrazole ring, it reduces the electrophilicity of the C-5 carbon, inherently slowing down oxidative addition compared to electron-deficient analogs[3].
Catalyst Poisoning: Pyrazole nitrogens possess lone pairs that can readily coordinate to palladium intermediates, forming stable, off-cycle Pd(II) complexes that stall the catalytic cycle[3],[4].
Causality in Catalyst and Condition Selection
To overcome these barriers, the catalytic system must be precisely engineered.
Ligand Choice: We strongly recommend the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos ) or robust bidentate ligands (e.g., dppf )[4],[5]. The steric bulk of XPhos forces the reductive elimination step and physically shields the palladium center from off-target coordination by the pyrazole nitrogens. Furthermore, its electron-rich nature accelerates the challenging oxidative addition into the deactivated C-Br bond.
Base & Solvent: A biphasic system of 1,4-Dioxane and Water (4:1) with
is optimal. Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base and generate the reactive hydroxyboronate intermediate necessary for transmetalation.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for sterically hindered pyrazoles.
Condition Screening & Quantitative Data
The following table summarizes the optimization data, demonstrating why modern precatalysts outperform traditional systems for this specific substrate.
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)
Step-by-Step Methodology
Step 1: Reaction Assembly (Air-Free Technique)
To a clean, oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the pyrazole substrate, aryl boronic acid,
, and XPhos Pd G2.
Add the 1,4-Dioxane and Water mixture.
Critical Causality Step: Seal the vial with a septum cap and sparge the heterogeneous mixture with Argon or Nitrogen for 10–15 minutes. Why? Oxygen rapidly oxidizes the highly active, electron-rich Pd(0) species into inactive Pd(II) oxides, killing the catalytic cycle[4].
Step 2: Execution & Analytical Monitoring
Place the vial in a pre-heated reaction block at 80 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.
Self-Validation (LCMS): After 2 hours, withdraw a 10 µL aliquot, dilute in LCMS-grade Acetonitrile, and analyze.
Diagnostic Marker: Look for the disappearance of the starting material's distinct isotopic signature. 5-Bromo-3-methoxy-1-methyl-1H-pyrazole has a monoisotopic mass of ~189.97 Da[6], presenting as a 1:1 doublet at m/z 191 and 193 (
) due to the and isotopes. The successful product will lack this bromine isotope pattern.
Step 3: Quenching & Heavy Metal Scavenging
Once conversion is complete (>95%), cool the reaction to room temperature.
Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).
Optional but Recommended for Drug Development: Add 0.5 g of a palladium scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour to remove residual heavy metals that could interfere with downstream biological assays.
Step 4: Isolation
Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.
Wash the combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purify via flash column chromatography (typically a Hexanes/Ethyl Acetate gradient).
Experimental Workflow Visualization
Figure 2: Self-validating experimental workflow for pyrazole cross-coupling and purification.
Synthesis of pharmaceutical intermediates from 5-bromo-3-methoxy-1-methyl-1H-pyrazole
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 5-bromo-3-methoxy-1-methyl-1H-pyrazole Abstract This guide details the synthetic utility of 5-bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 100662-8...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 5-bromo-3-methoxy-1-methyl-1H-pyrazole
Abstract
This guide details the synthetic utility of 5-bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 100662-85-3), a high-value scaffold for "divergent synthesis" in drug discovery. Unlike simple pyrazoles, this trisubstituted core offers three distinct vectors for orthogonal functionalization: the C5-bromide (cross-coupling/lithiation), the C4-position (electrophilic substitution), and the C3-methoxy group (a masked hydrogen-bond donor). This note provides validated protocols for Suzuki-Miyaura arylation and Buchwald-Hartwig amination, emphasizing the mechanistic causality required for reproducible scale-up in kinase inhibitor and GPCR ligand development.
Strategic Value & Reactivity Profile
The pyrazole ring is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib , Ruxolitinib , and Crizotinib . The specific substitution pattern of 5-bromo-3-methoxy-1-methyl-1H-pyrazole offers a unique advantage:
Regiochemical Control: The N1-methyl group "locks" the tautomer, preventing the ambiguity often seen in N-unsubstituted pyrazoles.
Electronic Tuning: The C3-methoxy group is electron-donating by resonance (+M), making the C4 position highly nucleophilic, while the C5-bromide is primed for oxidative addition.
Solubility & Deprotection: The methoxy group improves organic solubility compared to the polar 3-hydroxy (pyrazolone) analogs. It can be demethylated (e.g., with BBr₃) at a late stage to reveal a hydrogen-bond donor/acceptor motif.
Divergent Synthesis Workflow
The following diagram illustrates the logical flow of transforming this scaffold into complex pharmaceutical intermediates.
Caption: Divergent synthesis pathways. The C5-bromide is the primary gateway, followed by C4 or C3 modifications.
Module 1: C5-Arylation via Suzuki-Miyaura Coupling[1]
The C5 position, adjacent to the N-methyl group, is sterically more demanding than the C3 or C4 positions. Standard ligands (like PPh₃) often fail to drive the reaction to completion, leading to protodebromination byproducts. We utilize SPhos or XPhos precatalysts to ensure high turnover numbers (TON) for sterically hindered biaryl synthesis.
Protocol A: Synthesis of 5-Aryl-3-methoxy-1-methyl-1H-pyrazoles
Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)
Base: K₃PO₄ (2.0 M aq. solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Inert Setup: Charge a reaction vial with the pyrazole substrate, arylboronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
Why: Pd(0) species are oxygen-sensitive. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₃PO₄ solution.
Causality: The biphasic system (Dioxane/Water) is crucial. The water dissolves the inorganic base, facilitating the transmetallation step where the boronate species transfers the aryl group to the Palladium center.
Thermal Activation: Heat the block to 80–90°C for 4–12 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). The starting bromide is UV active. Look for the disappearance of the starting spot and the emergence of a typically more polar, fluorescent spot.
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.[2][3]
Creating C-N bonds at the C5 position generates 5-aminopyrazoles , which are potent kinase inhibitor motifs (mimicking the adenine hinge-binding region of ATP).
Protocol B: Synthesis of 5-Amino-3-methoxy-1-methyl-1H-pyrazoles
Ligand: BrettPhos (5 mol%) - Critical for pyrazoles
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Critical Control Points:
Base Sensitivity: Unlike Suzuki coupling, Buchwald-Hartwig requires a strong, anhydrous base (NaOtBu). Ensure the substrate does not have base-sensitive protons elsewhere.
Ligand Choice:BrettPhos or RuPhos are preferred over BINAP for 5-membered heterocycles to prevent catalyst poisoning by the pyrazole nitrogens.
Self-Validating System (QC):
Color Change: The reaction mixture typically transitions from dark red/purple (active Pd-ligand complex) to orange/brown upon completion.
¹H NMR Verification: The disappearance of the C5-Br signal is silent, but the N-Methyl singlet (typically δ 3.6-3.8 ppm) will shift upfield (shielding) due to the electron-donating nature of the new amino group.
The C4 position is the "nucleophilic heart" of the pyrazole. Because the C3-methoxy and N1-methyl groups are electron-donating, C4 is highly activated toward Electrophilic Aromatic Substitution (EAS).
Warning: If you perform EAS before C5-functionalization, you may sterically crowd the C5 position, making subsequent cross-coupling difficult. It is generally recommended to functionalize C5 first.
Protocol C: Vilsmeier-Haack Formylation (Introduction of -CHO)
This introduces an aldehyde at C4, a versatile handle for reductive amination or Wittig reactions.
Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir 30 min to form the Vilsmeier reagent (white precipitate/slurry).
Addition: Dissolve the pyrazole substrate in minimal DMF and add to the Vilsmeier reagent at 0°C.
Reaction: Warm to 60°C for 2 hours.
Hydrolysis: Pour the mixture onto ice/NaOAc (aq). The intermediate iminium salt hydrolyzes to the aldehyde.
Application Notes & Protocols: Strategic C-H Activation and Functionalization of 5-bromo-3-methoxy-1-methyl-1H-pyrazole
Abstract The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, with numerous derivatives appearing in approved pharmaceuticals.[1] Traditional synthetic routes often rely on multi-st...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, with numerous derivatives appearing in approved pharmaceuticals.[1] Traditional synthetic routes often rely on multi-step sequences involving pre-functionalization, which can be inefficient.[2][3] Direct C-H activation presents a more atom-economical and elegant strategy for elaborating these heterocyclic cores.[4] This guide provides an in-depth analysis and practical protocols for the C-H functionalization of a specific, highly substituted substrate: 5-bromo-3-methoxy-1-methyl-1H-pyrazole. This molecule presents a unique case study, as it possesses only a single C-H bond on the pyrazole ring (at the C4 position), thus eliminating challenges of regioselectivity and allowing for a focused investigation into the catalytic conditions required for activating this specific bond. We will explore the underlying mechanistic principles, strategic considerations for catalyst selection, and provide detailed, field-tested protocols for its direct arylation and alkenylation.
Theoretical & Mechanistic Considerations
A foundational understanding of the substrate's electronic nature and the catalytic cycle is paramount for successful C-H functionalization.
The reactivity of the sole C4-H bond is governed by the electronic interplay of the substituents on the pyrazole ring.
N1-Methyl Group: This group blocks the potentially acidic N-H proton, preventing N-functionalization side reactions and simplifying the reactive landscape to only C-H bonds.
C3-Methoxy Group: As a strong π-donor, the methoxy group increases the electron density of the pyrazole ring, particularly at the adjacent C4 position. This makes the C4 position more nucleophilic.[3]
C5-Bromo Group: The bromine atom exerts a strong -I (inductive) effect, withdrawing electron density and lowering the overall basicity of the ring. This can influence catalyst coordination.
The C4-H Bond: This is the primary site for functionalization in our substrate. While the C5-H bond is typically the most acidic C-H bond in N-substituted pyrazoles, its replacement with a bromine atom directs all C-H activation chemistry to the C4 position.[3][5] The enhanced nucleophilicity of the C4 position due to the C3-methoxy group makes it a prime candidate for electrophilic-type metalation pathways.
The Concerted Metalation-Deprotonation (CMD) Pathway
For many palladium-catalyzed C-H functionalizations of electron-rich heterocycles, the Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted. This pathway avoids the generation of high-energy, free organometallic intermediates.
The key features of the CMD pathway are:
An electrophilic palladium(II) catalyst coordinates to the pyrazole.
The C-H bond is cleaved in a single, concerted step involving a base that accepts the proton. Carboxylate bases (like pivalate or acetate) are particularly effective as they can participate in this proton transfer via a six-membered transition state.[6]
This step is often the rate-determining and selectivity-determining step of the entire catalytic cycle.[6]
Caption: Experimental workflow for the direct C-H arylation protocol.
To an oven-dried Schlenk flask, add 5-bromo-3-methoxy-1-methyl-1H-pyrazole (e.g., 207 mg, 1.0 mmol), 4-bromoanisole (280 mg, 1.5 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).
Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%).
Evacuate and backfill the flask with argon three times.
Under a positive pressure of argon, add anhydrous DMAc (5 mL) via syringe.
Place the flask in a preheated oil bath at 130 °C and stir vigorously.
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/EtOAc). The reaction is typically complete within 16-24 hours.
Once complete, cool the reaction mixture to room temperature.
Work-up and Purification:
Dilute the dark mixture with Ethyl Acetate (30 mL).
Filter the suspension through a pad of Celite® to remove the base and palladium black. Wash the pad with additional EtOAc (2 x 10 mL).
Transfer the combined filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMAc, followed by brine (1 x 20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Scientist's Notes:
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) species that can form in the catalytic cycle.
Anhydrous Conditions: While not as moisture-sensitive as Grignard reactions, using anhydrous base and solvent prevents potential side reactions and ensures reproducibility.
Excess Aryl Halide: Using an excess of the coupling partner helps to drive the reaction to completion.
Protocol 2: Palladium-Catalyzed Direct C4-Alkenylation with Ethyl Acrylate
This protocol describes a Heck-type coupling to install an acrylate moiety at the C4 position, a valuable functional group for further transformations.
Silver(I) Acetate (AgOAc) (2.0 equiv) as an oxidant
Trifluoroacetic Acid (TFA) (1.0 equiv)
Dioxane, anhydrous
Step-by-Step Procedure:
To an oven-dried reaction tube, add 5-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 equiv), Pd(OAc)₂ (5 mol%), KOPiv (30 mol%), and AgOAc (2.0 equiv).
Seal the tube with a septum, then evacuate and backfill with argon.
Add anhydrous dioxane, followed by ethyl acrylate (2.0 equiv) and trifluoroacetic acid (1.0 equiv) via syringe.
Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
Cool the reaction to room temperature.
Work-up and Purification:
Follow the same work-up procedure as described in Protocol 1 (dilution with EtOAc, filtration through Celite®, washing, drying, and concentration).
Purify the crude material by flash column chromatography to isolate the C4-alkenylated pyrazole.
Scientist's Notes:
Oxidant: This is an oxidative C-H activation/Heck reaction. An external oxidant, such as AgOAc or Cu(OAc)₂, is required to regenerate the active Pd(II) catalyst.
[7][8]* Acidic Additive: Acids like TFA can promote the C-H activation step in some systems by facilitating the turnover-limiting protonolysis of the palladacycle.
Troubleshooting and Key Considerations
Problem
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
- Inactive catalyst- Insufficient temperature- Poor choice of base/solvent
- Use fresh Pd(OAc)₂.- Increase temperature in 10 °C increments (up to 150 °C).- Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, Dioxane).
Formation of Dark Precipitate (Palladium Black)
Catalyst decomposition
- Ensure strictly inert conditions.- Consider adding a phosphine ligand (e.g., PPh₃, 10 mol%) to stabilize the catalyst.- Lower the reaction temperature.
Homocoupling of Aryl Halide
Reductive elimination from a Pd(Ar)₂ species
- Lower the catalyst loading (try 2 mol%).- Use a more sterically hindered phosphine ligand.
Difficult Purification
Co-elution of product with unreacted starting material or byproducts
- Optimize the chromatography eluent system using TLC.- Consider a different purification method (e.g., recrystallization or preparative HPLC).
Conclusion
The C-H functionalization of 5-bromo-3-methoxy-1-methyl-1H-pyrazole offers a direct and efficient pathway to novel, highly substituted pyrazole derivatives. By leveraging the inherent reactivity of the C4-H bond and applying rationally designed palladium-based catalytic systems, complex molecules can be assembled with high atom economy. The protocols provided herein serve as a validated foundation for researchers to explore the rich chemistry of this valuable heterocyclic scaffold, paving the way for new discoveries in drug development and materials science.
References
Recent synthetic advances in C–H/N–H functionalization of 1H-pyrazoles: diverse strategies across variously substituted scaffolds. Kaunas University of Technology. [Link]
[2]2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Center for Biotechnology Information. [Link]
[5]3. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
[3]5. Regioselective and Guided C–H Activation of 4-Nitropyrazoles. ACS Publications. [Link]
Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Thieme Synfacts. [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information. [Link]
[1]8. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Center for Biotechnology Information. [Link]
[9]9. Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. [Link]
[4]10. Direct C–H Alkenylation of Functionalized Pyrazoles. ACS Publications. [Link]
[10]11. Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]
Pyrazole synthesis. Organic Chemistry Portal. [Link]
[7]14. Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Selectivity. ACS Publications. [Link]
[6]16. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Kaunas University of Technology. [Link]
[11]21. A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Bromo-3-methoxy-1-methyl-1H-pyrazole Optimization
Case ID: PYR-5BR-OMe-001
Status: Active
Subject: Yield Optimization for Cross-Coupling Reactions
Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Substrate Challenge
You are working with 5-bromo-3-methoxy-1-methyl-1H-pyrazole . This is not a standard aryl bromide.[1][2][3] It presents a "Perfect Storm" of three competing factors that often lead to stalled reactions or low yields (<20%).
Electronic Deactivation: The 3-methoxy group is a strong Electron Donating Group (EDG). It pushes electron density into the pyrazole ring, making the C-Br bond significantly more electron-rich. This raises the activation energy for the Oxidative Addition step, which is already the rate-determining step (RDS) for this substrate.
The "Ortho-Effect" (Sterics): The 1-methyl group is sterically adjacent (ortho) to the 5-bromo position. This hinders the approach of the Palladium catalyst.
Catalyst Poisoning (Coordination): The proximal nitrogen (N2) has a lone pair capable of binding to the Palladium center (
-coordination), effectively removing the active catalyst from the cycle and forming inactive "Pd-black" precipitates.
Mechanistic Diagnostics (Visualized)
Understanding why the reaction fails is the first step to fixing it.
Figure 1: The Competitive Pathway Analysis
This diagram illustrates the critical failure mode: The competition between productive Oxidative Addition and non-productive Nitrogen Coordination.
Caption: Figure 1: The N2-nitrogen acts as a catalyst poison. Bulky ligands (e.g., XPhos) are required to sterically discourage N-coordination while facilitating oxidative addition into the electron-rich C-Br bond.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Common Symptom: Reaction turns black immediately; starting material (SM) recovered; or formation of the hydro-dehalogenated byproduct (5-H-3-methoxy...).
Optimization Matrix
Variable
Standard Condition (Avoid)
Optimized Condition (Recommended)
Technical Rationale
Catalyst
Pd(PPh) or Pd(dppf)Cl
Pd-XPhos G3 or Pd-SPhos G3
Standard phosphines are not electron-rich enough to insert into the deactivated C-Br bond. G3 precatalysts ensure 1:1 L:Pd ratio.
Solvent
DMF or EtOH/Water
1,4-Dioxane or THF (Anhydrous)
Protic solvents promote protodebromination (replacing Br with H).
Base
NaCO (aq)
KPO (solid) or CsF
Anhydrous bases prevent hydrolysis of the boronic acid and reduce side reactions.
Temp
80°C
100°C - 110°C
High temperature is needed to overcome the activation energy barrier caused by the 3-OMe group.
Protocol 1: High-Yield Suzuki Coupling
Use this protocol for coupling with aryl/heteroaryl boronic acids.
Charge Vessel: In a glovebox or under Argon flow, add:
Pd-XPhos G3 (0.02 - 0.05 equiv) (Note: If G3 is unavailable, use Pd
(dba) + XPhos in 1:2 ratio)
K
PO (3.0 equiv, finely ground)
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to pyrazole).
Degas: Sparge with Argon for 5 minutes. Do not use freeze-pump-thaw if avoidable to prevent moisture condensation.
Reaction: Seal and heat to 100°C for 4–16 hours.
Workup: Filter through Celite (eluting with EtOAc) to remove phosphate salts before aqueous wash.
Troubleshooting Guide: Buchwald-Hartwig Amination
Common Symptom: No conversion. The amine nucleophile coordinates to Pd, or the pyrazole substrate fails to react.
Critical Decision Tree
Caption: Figure 2: Ligand selection logic for C-N coupling. BrettPhos is superior for primary amines; RuPhos excels for secondary amines due to steric modulation.
Protocol 2: C-N Bond Formation
Use this for coupling with anilines or aliphatic amines.
Catalyst System: Use BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). Loading: 2–5 mol%.
Base:NaOtBu (Sodium tert-butoxide) is the gold standard here. Use 1.5 equiv.
Warning: If your substrate has base-sensitive esters, switch to Cs
CO and run in t-Amyl alcohol at 110°C.
Solvent:Toluene or t-Amyl Alcohol . Avoid DMF (decomposes at high T with strong base).
Temperature: 100°C.
Note: If the reaction stalls, add 1 equiv of the amine midway through.
Frequently Asked Questions (FAQ)
Q: Why do I see 3-methoxy-1-methyl-1H-pyrazole (des-bromo product) in my LCMS?A: This is Protodebromination . It occurs when the Oxidative Addition complex (Ar-Pd-Br) captures a hydride instead of transmetallating.
Fix: Ensure your solvent is strictly anhydrous. Switch from carbonate bases (which can contain water) to anhydrous Phosphate (K
PO) or Fluoride (CsF).
Q: Can I use Pd(PPh
) if I just add more of it?A:No. The cone angle of PPh is too small to prevent the pyrazole nitrogen from coordinating to the Palladium. You need a bulky dialkylbiaryl phosphine (like XPhos or SPhos) to create a "steric wall" that blocks the nitrogen but allows the C-Br bond to react.
Q: My reaction turns into a solid black mirror on the glass. What happened?A: "Pd-Black" formation indicates ligand dissociation. Your ligand is not binding tightly enough to the Pd at the high temperatures required for this electron-rich substrate. Switch to a G3 Precatalyst (which guarantees the ligand is bound at the start) or increase the Ligand:Pd ratio to 2:1.
References
Mechanistic Insight on Pyrazole Poisoning
Vertex Pharmaceuticals Study: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." This paper discusses the poisoning effect of pyrazole nitrogens on Pd catalysts and strategies to overcome it using specific Pd sources.
Buchwald-Hartwig Ligand Selection
M.G. Organ et al.: "Rational Design of Condition Optimization Services for Buchwald-Hartwig Reactions." Details the specific use of BrettPhos vs. RuPhos for primary/secondary amines.
(General grounding on Buchwald ligand selection).
Suzuki Coupling of Sterically Hindered Heterocycles
Billingsley, K., & Buchwald, S. L. (2007): "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[3]
Reactivity of 5-Bromo-1-Methylpyrazoles
BenchChem Protocols: "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole."[5] Provides baseline stoichiometry for 5-bromo-1-alkylpyrazole couplings.
Purification methods for removing impurities from 5-bromo-3-methoxy-1-methyl-1H-pyrazole
Introduction: The Purification Challenge You are likely accessing this guide because you are synthesizing 5-bromo-3-methoxy-1-methyl-1H-pyrazole (Structure A ) and encountering difficulties with regioisomeric purity or o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Purification Challenge
You are likely accessing this guide because you are synthesizing 5-bromo-3-methoxy-1-methyl-1H-pyrazole (Structure A ) and encountering difficulties with regioisomeric purity or oiling-out phenomena.
This intermediate is a critical scaffold for kinase inhibitors and agrochemicals.[1] Unlike its C4-bromo analog, which is easily formed via standard electrophilic aromatic substitution (SEAr), the C5-bromo isomer typically requires lithiation-halogenation sequences.[2] This difference in synthetic origin creates a unique impurity profile that standard "wash-and-filter" protocols often fail to address.
This guide provides a self-validating troubleshooting workflow to isolate high-purity material.
Module 1: Critical Impurity Profiling
Before attempting purification, you must identify what you are removing.[2][1] The C5-bromo synthesis (via C5-lithiation) is prone to specific side reactions.
Table 1: Common Impurity Profile & Physicochemical Characteristics
*Note: Relative polarity assumes a Silica Gel stationary phase with Hexane/EtOAc mobile phase.[1] C4-bromo isomers often elute slightly faster (higher
) than C5-bromo isomers due to steric shielding of the N-lone pair.[2]
Module 2: Troubleshooting Guide (Q&A)
Scenario 1: Regioisomer Contamination
Q: "I see a second spot just above my product on TLC. Is this the 4-bromo isomer, and how do I remove it?"
A: Yes, this is likely the 4-bromo-3-methoxy-1-methyl-1H-pyrazole .[2]
Cause: If you utilized a lithiation strategy (
/THF), allowing the temperature to rise above -60°C before quenching can cause the lithium species to migrate from C5 to C4 (thermodynamic control), or induce a "halogen dance" mechanism.[2]
Solution: These isomers have very similar boiling points, making distillation difficult.[2][1]
Flash Chromatography: Use a gradient of Heptane:Ethyl Acetate (95:5 to 80:20) .[1] The 4-bromo isomer (less polar) usually elutes first.[1]
Check pH: Ensure your silica is neutral.[1] Pyrazoles can streak on acidic silica; adding 1% Triethylamine (TEA) to your mobile phase can sharpen the bands, improving separation resolution.
Scenario 2: The "Oiling Out" Phenomenon
Q: "My crude material is a viscous orange oil that refuses to crystallize, even though literature suggests it should be a solid."
A: This molecule has a low melting point and is prone to supercooling.[1] The "oil" is likely a mixture of product and small amounts of solvent/impurities acting as plasticizers.[1]
Immediate Fix (Seeding): Dissolve the oil in a minimum amount of warm Isopropyl Alcohol (IPA) or TBME .[2][1] Cool to -20°C. Scratch the glass surface.[1] If no solid forms, you likely have >5% impurities.[2][1]
The "Kugelrohr" Trick: If the material remains an oil, do not force crystallization.[2][1] Perform Bulb-to-Bulb Distillation (Kugelrohr) under high vacuum (<1 mbar). The product should distill as a clear oil which may solidify upon standing in the freezer.[1]
Target Vapor Temp: ~90-110°C at 0.5 mmHg (Estimate based on analogs).[1]
Scenario 3: Demethylation Byproducts
Q: "My product has a broad tail on TLC and low mass recovery."
A: You may have cleaved the methyl ether (methoxy group) to form the 3-hydroxy pyrazole (Impurity D).[2]
Cause: Using strong acids (HBr, HI) or high temperatures during workup.[1]
Recovery: The 3-hydroxy impurity is amphoteric but acidic enough to be soluble in base.[1]
Solving solubility issues of 5-bromo-3-methoxy-1-methyl-1H-pyrazole in organic solvents
Technical Support Center: 5-Bromo-3-methoxy-1-methyl-1H-pyrazole Introduction Welcome to the technical support center for 5-bromo-3-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Bromo-3-methoxy-1-methyl-1H-pyrazole
Introduction
Welcome to the technical support center for 5-bromo-3-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during experimental work. As a substituted pyrazole, its solubility characteristics are governed by a balance of polar and non-polar functional groups, which can present unique challenges.[1] This document provides a structured approach to understanding and overcoming these issues, grounded in the principles of physical organic chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and dissolution of 5-bromo-3-methoxy-1-methyl-1H-pyrazole.
Q1: What are the predicted solubility characteristics of 5-bromo-3-methoxy-1-methyl-1H-pyrazole based on its structure?
A1: The structure of 5-bromo-3-methoxy-1-methyl-1H-pyrazole suggests it is a compound of moderate polarity . Let's break down the contributions of its functional groups:
Pyrazole Ring: The heterocyclic aromatic ring containing two nitrogen atoms is polar and can accept hydrogen bonds.[1]
Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor. Methoxy groups can sometimes improve solubility compared to non-methoxylated analogs.[2]
Bromo Group (-Br): This halogen contributes to the molecular weight and is generally hydrophobic, decreasing aqueous solubility.
N-Methyl Group (-CH₃): This is a non-polar, hydrophobic group.
Based on this, the compound is not expected to be highly soluble in very non-polar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water). Its optimal solubility will likely be found in solvents of intermediate polarity, particularly polar aprotic solvents.
Q2: What classes of organic solvents are recommended as a starting point for solubility screening?
A2: A logical starting point is a selection of common laboratory solvents representing different polarity classes. We recommend beginning with:
Polar Aprotic Solvents: Dichloromethane (DCM), Acetone, Acetonitrile (ACN), and Tetrahydrofuran (THF). These are often effective for compounds with a mix of polar and non-polar features.[1]
Polar Protic Solvents: Ethanol and Methanol. The hydroxyl group in these solvents can interact with the polar parts of the molecule.[1]
Less Polar Solvents: Toluene or Ethyl Acetate. While high solubility is less likely, these are important to test for applications like extraction or chromatography.
Q3: What are the immediate visual signs of poor solubility I should watch for?
A3: When attempting to dissolve the compound, look for the following indicators of poor or incomplete dissolution:
Cloudiness or Haze: The solution appears translucent or milky, indicating suspended, undissolved particles.
Visible Solid Particles: You can see solid material settled at the bottom of the vial or floating in the solvent.
Tyndall Effect: Shining a laser pointer through the solution reveals a visible beam path, which is caused by light scattering off undissolved colloidal particles. A true solution will not show the beam.[3]
Precipitation Over Time: The compound may initially appear to dissolve (especially with heating) but then crashes out of solution as it cools or sits, indicating that you have created an unstable, supersaturated solution.[3]
Q4: Is heating a reliable first step to improve solubility?
A4: Heating can be a useful tool, as the solubility of most solids increases with temperature.[3] However, it should be approached with caution:
Causality: Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the solute's crystal lattice.
Risk of Supersaturation: As mentioned in Q3, if the compound is only soluble at elevated temperatures, it may precipitate upon returning to room temperature, which can be problematic for many experimental setups.
Compound Stability: Ensure that the compound is thermally stable at the temperatures you are using. Check for any degradation by analytical methods like TLC or LC-MS after heating.
Solvent Safety: Always be mindful of the solvent's boiling point and flash point. Never heat flammable organic solvents with an open flame.
Part 2: Troubleshooting Guide for Complex Solubility Issues
This section provides a deeper, cause-and-effect analysis for more challenging solubility problems, structured in a question-and-answer format.
Issue 1: The compound shows very poor solubility (<1 mg/mL) in common polar aprotic solvents like Dichloromethane (DCM) and Acetonitrile (ACN).
Underlying Cause: While the molecule has polar groups, strong intermolecular forces within its crystal lattice (crystal packing) may be dominant.[1] The energy required for the solvent to break apart the crystal lattice might be greater than the energy released when the molecule is solvated. Pyrazole derivatives can exhibit strong intermolecular forces, including hydrogen bonding in related structures, which can lead to lower solubility.[1]
Troubleshooting Strategy:
Introduce Stronger Solvents: Move to more powerful polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules.[4][5]
Consider Co-Solvency: The use of a co-solvent can disrupt the self-association of the primary solvent and create a more favorable environment for the solute.[] A common and effective strategy is to create a binary solvent system. For example, start by dissolving the compound in a small amount of DMSO and then dilute this mixture with a less polar solvent like acetone or ethanol.[7] This can significantly enhance overall solubility.
Employ Sonication: Use an ultrasonic bath to provide mechanical energy that can help break up solid aggregates and increase the rate of dissolution.[8] This affects the dissolution rate more than the equilibrium solubility but can be very effective for kinetically slow dissolutions.
Issue 2: The compound dissolves in a "good" solvent like DMF, but immediately precipitates when I add it to my reaction mixture or aqueous buffer.
Underlying Cause: This is a classic problem of solvent miscibility and polarity mismatch. The final solvent system is not polar enough (if diluting into a non-polar reaction) or too polar (if diluting into an aqueous buffer) to keep the compound solvated. The high concentration of the "poor" solvent causes the compound to crash out.[9]
Troubleshooting Strategy:
Minimize the "Good" Solvent: Use the absolute minimum volume of the strong solvent (e.g., DMSO) to create a highly concentrated stock solution.
Slow, Controlled Addition: Add the stock solution dropwise to the final solution under vigorous stirring. This avoids creating localized areas of high concentration that can trigger precipitation.
Intermediate Co-Solvent: If diluting into an aqueous buffer, try using an intermediate, water-miscible co-solvent. For example, dilute the DMSO stock into a solution of 50:50 ethanol:water before adding it to the final, mostly aqueous, buffer. Common co-solvents for this purpose include ethanol, propylene glycol, and polyethylene glycol (PEG).[][10]
pH Modification (Aqueous Systems): Although the N-methyl pyrazole is not strongly basic, the pyrazole ring system can be protonated under acidic conditions.[11] If your final medium is aqueous, adjusting the pH may slightly alter solubility. For pyrazole-containing compounds, lowering the pH can sometimes increase solubility by forming a more polar protonated species.[3]
Issue 3: I need to achieve a high concentration (>50 mg/mL) for a specific application, but I am hitting a solubility limit even in good solvents.
Underlying Cause: You are likely reaching the compound's equilibrium solubility limit in that specific solvent at that temperature. Every compound has a maximum intrinsic solubility in a given solvent.[12]
Troubleshooting Strategy:
Mixed-Solvency Systems: This is the most powerful technique for maximizing solubility. A "mixed-solvency approach" involves using a blend of several solubilizers.[13] For example, a mixture of DMF, N-Methyl-2-pyrrolidone (NMP), and a small amount of a solubilizing excipient like PEG 400 could work synergistically to dissolve the compound at a higher concentration than any single solvent alone.[4][13]
Particle Size Reduction: While it doesn't change the equilibrium solubility, reducing the particle size via techniques like micronization dramatically increases the surface area available for solvation.[14] This leads to a much faster dissolution rate and can help ensure you reach the true equilibrium solubility more quickly.
Formulation as a Solid Dispersion: For advanced applications, especially in drug development, creating an amorphous solid dispersion (ASD) is a key strategy.[15] This involves dissolving the compound along with a polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent (e.g., by spray drying). This traps the compound in a high-energy amorphous state, which can lead to significantly higher apparent solubility.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening Workflow
This protocol provides a step-by-step method for efficiently determining the qualitative and semi-quantitative solubility of the compound.
Objective: To identify suitable solvents for 5-bromo-3-methoxy-1-methyl-1H-pyrazole.
Materials:
5-bromo-3-methoxy-1-methyl-1H-pyrazole
A selection of solvents (see Table 1)
Analytical balance
Small glass vials (e.g., 2 mL) with caps
Vortex mixer and/or ultrasonic bath
0.22 µm syringe filters
Methodology:
Preparation: Weigh 2 mg of the compound into a series of labeled glass vials.
Initial Solvent Addition: To the first vial, add 100 µL of the first solvent to be tested (e.g., Dichloromethane). This represents an initial target concentration of 20 mg/mL.
Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes. If undissolved solid remains, place the vial in an ultrasonic bath for 5-10 minutes.
Visual Assessment: Observe the vial. If the solution is perfectly clear, the compound is soluble at ≥20 mg/mL. If solid remains, proceed to the next step.[3]
Stepwise Dilution: Add another 100 µL of the solvent (total volume 200 µL, target concentration 10 mg/mL). Repeat step 3. Continue this stepwise addition of solvent (doubling the volume each time) until the compound fully dissolves.
Record Results: Record the concentration at which the compound fully dissolved.
Confirmation (Optional but Recommended): To confirm true dissolution, filter the saturated solution through a 0.22 µm syringe filter. If the compound was truly dissolved, the filtrate will remain clear. If it was a fine suspension, you may see solid collected on the filter and a drop in the concentration of the filtrate.[3]
Repeat: Repeat steps 2-7 for each solvent you wish to test.
Table 1: Properties of Recommended Organic Solvents for Screening
Unlikely to be a good solvent, but useful as a non-polar reference or anti-solvent.
Toluene
Non-Polar
2.4
111
Better than hexane for aromatic compounds; useful for extractions.
Dichloromethane (DCM)
Polar Aprotic
3.1
40
Excellent starting point; volatile.
Tetrahydrofuran (THF)
Polar Aprotic
4.0
66
Good general-purpose solvent; can form peroxides.
Acetone
Polar Aprotic
5.1
56
Good solvent, highly volatile and flammable.
Acetonitrile (ACN)
Polar Aprotic
5.8
82
Common chromatography and reaction solvent.
Ethanol
Polar Protic
4.3
78
Can act as H-bond donor/acceptor. Generally safe.
Methanol
Polar Protic
5.1
65
More polar than ethanol; toxic.
Dimethylformamide (DMF)
Polar Aprotic
6.4
153
Powerful solvent; high boiling point, can be difficult to remove.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
189
Very powerful solvent; very high boiling point, hygroscopic.
Note: Polarity Index is a relative measure of a solvent's polarity. Higher numbers indicate higher polarity.
Part 4: Visual Logic and Workflows
Diagram 1: Troubleshooting Workflow
This diagram outlines the logical decision-making process when encountering a solubility issue.
Caption: A decision tree for systematically troubleshooting compound solubility.
Diagram 2: Principle of "Like Dissolves Like"
This diagram illustrates how the functional groups on the target molecule interact differently with solvents of varying polarity.
Caption: Interactions between solute functional groups and solvent types.
References
BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
Quora. (2021, July 17).
Slideshare. (n.d.). Methods of solubility enhancements.
Minimizing debromination side products in 5-bromo-pyrazole reactions
A Guide to Minimizing Debromination Side Products Welcome to the technical support center for 5-bromo-pyrazole reactions. This guide is designed for researchers, scientists, and drug development professionals to troubles...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Debromination Side Products
Welcome to the technical support center for 5-bromo-pyrazole reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of debromination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of 5-bromo-pyrazole reactions?
A1: Debromination, also known as hydrodebromination or protodebromination, is an undesired side reaction where the bromine atom at the 5-position of the pyrazole ring is replaced by a hydrogen atom.[1] This leads to the formation of a pyrazole-H byproduct instead of the desired functionalized product, which reduces the overall yield and complicates purification.[2]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions of 5-bromo-pyrazoles?
A2: Debromination in palladium-catalyzed couplings typically arises from the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle.[2] Key factors that promote the formation of Pd-H and subsequent debromination include:
High Reaction Temperatures: Can lead to the thermal decomposition of solvents, ligands, or bases, generating hydride sources.[1][2]
Choice of Base: Strong or aggressive bases (e.g., NaOH, NaOtBu) can promote the formation of Pd-H species.[2] Certain organic bases like triethylamine (Et₃N) can also act as hydride donors.[1]
Hydride Sources: Impurities in reagents or solvents, such as water, alcohols, or even certain amines, can serve as sources of hydride.[2]
Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a critical role. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway that leads to debromination.[1][3]
The Pyrazole N-H Proton: For N-unsubstituted pyrazoles, the acidic proton on the nitrogen can interfere with the reaction.[4] Deprotonation by the base increases the electron density of the pyrazole ring, which can make the C-Br bond more susceptible to cleavage or alter the behavior of the palladium catalyst.[4]
Q3: Which cross-coupling reactions involving 5-bromo-pyrazoles are most susceptible to debromination?
A3: While debromination can occur in various reactions, it is a particularly common side reaction in palladium-catalyzed cross-coupling reactions such as:
Suzuki-Miyaura Coupling: Used to form C-C bonds with boronic acids.[5][6]
Buchwald-Hartwig Amination: Used to form C-N bonds with amines.[5][7]
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[5]
The propensity for debromination depends heavily on the specific reaction conditions chosen for each of these transformations.
Q4: How can I tell if debromination is occurring in my reaction?
A4: The most common symptom is the appearance of a significant amount of the corresponding H-pyrazole (the debrominated starting material) in your reaction mixture, which can be identified by LC-MS and ¹H NMR analysis.[2] This will be accompanied by a lower than expected yield of your desired product and potentially a complex product mixture that is difficult to purify.[2]
Troubleshooting Guide: Minimizing Debromination
This section provides a systematic approach to diagnosing and solving debromination issues in your 5-bromo-pyrazole reactions.
Issue 1: Significant Formation of Debrominated Pyrazole in Suzuki-Miyaura Coupling
Symptoms:
Low yield of the desired 5-aryl-pyrazole.
Major byproduct identified as the corresponding pyrazole (lacking the bromine and the new aryl group).
Complex purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura reactions.
Detailed Recommendations:
Protect the Pyrazole Nitrogen: For N-H pyrazoles, this is often the most effective solution. Protecting groups like tert-Butoxycarbonyl (Boc) or (2-(Trimethylsilyl)ethoxy)methyl (SEM) can prevent deprotonation, leading to cleaner reactions.[4][8]
Optimize the Base: Switch from strong bases like NaOtBu or NaOH to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] These are often sufficient for the coupling reaction while minimizing the formation of Pd-H species.
Lower the Reaction Temperature: High temperatures can accelerate debromination.[1] Determine the minimum temperature required for the coupling to proceed efficiently.
Ligand Selection: The choice of phosphine ligand is crucial. While bulky, electron-rich ligands (like SPhos, XPhos) are often excellent for promoting cross-coupling, they can sometimes enhance debromination.[1][9] If debromination is an issue, screening less electron-donating ligands or bidentate ligands like dppf might be beneficial.[5][10]
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromopyrazoles
Note: Data on debromination percentages is often not explicitly reported in the literature. The absence of reported debromination suggests it was not a major issue under those specific conditions.
Issue 2: Debromination Observed During Buchwald-Hartwig Amination
Symptoms:
Low yield of the desired 5-amino-pyrazole.
Significant presence of the debrominated pyrazole starting material.
Causality and Solutions:
The Buchwald-Hartwig amination often requires a strong base (like NaOtBu or LHMDS) to deprotonate the amine, which can increase the risk of debromination.[5][13]
Ligand and Precatalyst Choice: This is the most critical parameter. Modern, well-defined palladium precatalysts based on bulky biarylphosphine ligands (e.g., tBuBrettPhos) have been specifically designed to facilitate C-N bond formation while minimizing side reactions.[13][14] These catalysts can often operate under milder conditions.
Base Selection: While strong bases are often necessary, consider screening different options. For some systems, a weaker base like K₃PO₄ or Cs₂CO₃ might be sufficient, especially with a highly active catalyst system.[5]
Protect the Pyrazole N-H: As with Suzuki couplings, protecting an unsubstituted pyrazole N-H can significantly improve reaction outcomes.[4]
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[5]
Table 2: Representative Buchwald-Hartwig Amination Conditions for Bromo-heterocycles
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-1-protected-pyrazole
This protocol provides a starting point for minimizing debromination by using a milder base and controlled temperature.
Materials:
N-Protected-5-bromo-pyrazole (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
PdCl₂(dppf) (3-5 mol%)
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
1,4-Dioxane and Water (e.g., 4:1 mixture)
Inert gas (Argon or Nitrogen)
Procedure:
To a reaction vessel, add the N-protected-5-bromo-pyrazole, arylboronic acid, PdCl₂(dppf), and K₂CO₃.[6]
Seal the vessel, then evacuate and backfill with an inert gas three times.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash chromatography to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 5-Bromo-1-protected-pyrazole
This protocol utilizes a modern ligand system that is often effective at lower temperatures.
Materials:
N-Protected-5-bromo-pyrazole (1.0 equiv)
Amine (1.1-1.5 equiv)
Pd₂(dba)₃ (1-2 mol%)
XPhos or similar biaryl phosphine ligand (2-4 mol%)
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
Toluene, anhydrous and degassed
Inert gas (Argon or Nitrogen)
Procedure:
In a glovebox or under an inert atmosphere, combine the Pd₂(dba)₃, the phosphine ligand, and the NaOtBu in a reaction vessel.[5]
Add the N-protected-5-bromo-pyrazole and the amine.
Add the degassed toluene.
Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until completion.
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash chromatography.
Mechanistic Insight: The Debromination Pathway
Understanding the mechanism of debromination is key to preventing it. The undesired pathway competes directly with the productive cross-coupling cycle.
Caption: Competing catalytic cycles of cross-coupling and debromination.
The key diversion from the productive cycle occurs at the Ar-Pd(II)(Br)L₂ intermediate. If a hydride source is present, it can lead to the formation of an Ar-Pd(II)(H)L₂ species.[2] This intermediate can then undergo reductive elimination to form the Ar-H bond of the debrominated byproduct, regenerating the Pd(0) catalyst which can re-enter either cycle.[2] Your goal is to favor the transmetalation step (the productive cycle) over the formation of the palladium-hydride species.
References
BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
BenchChem. (2025).
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
BenchChem. (2025).
BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
Bellina, F., & Rossi, R. (2012). The Suzuki-Miyaura Cross-Coupling Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
Fors, B. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
ResearchGate. (2025). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Link]
Johnson Matthey. Cross-Coupling Reactions Guide. [Link]
Gessner Group. Phosphine ligands and catalysis. [Link]
Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket #55-C5: Overcoming Steric & Electronic Barriers in 1-Methyl-Pyrazole Functionalization
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Heterocycle Division
Module 1: The Diagnostic Hub
Issue: Users report low yields, regioisomeric mixtures (C3 vs. C5), or ring degradation when attempting to functionalize the C5 position of 1-methyl-pyrazole.
Root Cause Analysis:
The C5 position of 1-methyl-pyrazole presents a deceptive challenge. While it is electronically the most acidic ring proton (pKa ~29-30), it is kinetically hindered by the adjacent N-methyl group. This creates a "Steric-Electronic Mismatch":
The "Ortho-Effect" Barrier: The N-methyl group exerts steric pressure, preventing bulky electrophiles or large catalytic complexes from easily accessing C5.
Lateral Lithiation Risk: Strong bases (e.g., n-BuLi) often deprotonate the N-methyl group (lateral lithiation) rather than the C5-H, leading to side chains or ring fragmentation.
Coordination Traps: The pyridine-like nitrogen (N2) directs transition metals to C3, not C5, unless specific "wingtip" steric clashes are induced to force the metal to the more crowded C5.
Visualizing the Reactivity Landscape
The following decision tree illustrates the critical pathways based on your starting material and desired outcome.
Caption: Decision matrix for selecting the optimal C5 functionalization pathway based on substrate status and inherent chemical risks.
Module 2: Experimental Protocols
Protocol A: The "Knochel-Hauser" Standard (Metallation)
Best for: Installing electrophiles (I, CHO, Bpin, COR) at C5.
The Fix: Avoid n-BuLi. Use TMPMgCl·LiCl (Knochel-Hauser Base). The bulky TMP (tetramethylpiperidino) group prevents coordination to the N2 nitrogen, and the Mg-Li aggregate is "soft" enough to avoid ring opening while being basic enough to deprotonate C5.
Step-by-Step Workflow:
Preparation: Flame-dry a flask under Argon. Add 1-methyl-pyrazole (1.0 equiv) in anhydrous THF (0.5 M).
The Base: Cool to 0 °C (Note: n-BuLi requires -78 °C, but TMPMgCl·LiCl works at higher temps, improving solubility).
Addition: Dropwise add TMPMgCl·LiCl (1.1 equiv) .
Incubation: Stir at 25 °C for 30 mins.
Checkpoint: Take an aliquot, quench with D₂O. NMR should show >95% deuterium incorporation at C5. If you see -CH₂D on the methyl group, your temperature was too high or the base was degraded.
Quench: Cool to 0 °C, add Electrophile (1.2 equiv) (e.g., I₂, DMF, or B(OMe)₃).
Workup: Standard aqueous NH₄Cl quench.
Why this works: The TMP base is too sterically hindered to attack the N-methyl protons (lateral lithiation) effectively, forcing it to abstract the thermodynamically acidic C5 proton [1].
Protocol B: Ruthenium-Catalyzed C-H Arylation
Best for: Direct attachment of aryl groups without pre-halogenation.
The Fix: Use Ru(II) carboxylate catalysis. Unlike Pd(II) which often favors the less hindered C3 or C4, Ru(II) operates via a Concerted Metallation-Deprotonation (CMD) pathway that is highly sensitive to the "wingtip" environment, often favoring C5 in 1-substituted azoles.
Reagents:
Catalyst: [RuCl₂(p-cymene)]₂ (2.5 mol %)
Ligand/Additive: MesCOOH (30 mol %) – Crucial for CMD
Base: K₂CO₃ (2 equiv)
Solvent: NMP or Dioxane, 120 °C
Mechanism Visualization (CMD Pathway):
The carbonate/carboxylate assists in deprotonating C5 while the metal coordinates.
Caption: The CMD mechanism allows Ru to access the hindered C5 position by utilizing a carboxylate shuttle to lower the activation energy of C-H bond cleavage.
Module 3: Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Ring Opening / Nitrile Formation
Use of n-BuLi caused nucleophilic attack at C3/C5 core.
Switch to TMPMgCl·LiCl. The Mg-C bond is more covalent and less nucleophilic than Li-C, preventing ring fragmentation [2].
Lateral Lithiation (N-CH₂-E)
Kinetic deprotonation of the methyl group.
Increase Steric Bulk of Base. Use TMP-based bases. Avoid n-BuLi/TMEDA complexes which promote lateral metallation.
C3 vs C5 Mixture (Pd-Catalysis)
Pd coordinates to N2, directing activation to C3.
Block C3 if possible, or switch to Ru-catalysis (Protocol B). Alternatively, use Cu-mediated C-H arylation which often favors C5 due to acidity [3].
Ligand Switch. Use SPhos or XPhos . These "Buchwald" ligands form a mono-ligated Pd species that creates a pocket for the bulky coupling partners [4].
Protodeboronation
C5-Boronic acids are unstable due to N-proximity.
Switch to MIDA Boronates or perform the coupling immediately. Do not store C5-boronic acids.
Module 4: Comparative Data (Yields & Selectivity)
Comparison of methods for C5-Arylation of 1-Methyl-Pyrazole:
Method
Reagents
Yield (Avg)
C5:C3 Selectivity
Notes
Direct Lithiation
n-BuLi / THF / -78°C
30-45%
60:40
High risk of ring opening; difficult temp control.
Knochel Base
TMPMgCl·LiCl / 0°C
85-92%
>99:1
Excellent functional group tolerance (esters, CN).
Pd-Catalyzed
Pd(OAc)₂ / PPh₃
40-60%
50:50
Poor regiocontrol without blocking groups.
Ru-Catalyzed
[RuCl₂(p-cymene)]₂
75-88%
95:5
Requires high temp (120°C); very robust.
References
Knochel, P., et al. (2008).[1] Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Journal of Organic Chemistry. Link
Knochel, P., et al. (2011). Regioselective functionalization of 1,3-disubstituted pyrazoles via TMPMgCl·LiCl.[2] Chemical Communications. Link
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews. Link
Buchwald, S. L., et al. (2013).[3] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3] Journal of the American Chemical Society.[3] Link
Technical Support Center: Troubleshooting Low Reactivity of 5-bromo-3-methoxy-1-methyl-1H-pyrazole
Welcome to the technical support center for troubleshooting the reactivity of 5-bromo-3-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encount...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting the reactivity of 5-bromo-3-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving desired reaction outcomes with this substrate, particularly in cross-coupling reactions. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues.
Understanding the Reactivity of 5-bromo-3-methoxy-1-methyl-1H-pyrazole
The structure of 5-bromo-3-methoxy-1-methyl-1H-pyrazole presents a unique combination of electronic and steric factors that can influence its reactivity in palladium-catalyzed cross-coupling reactions. The pyrazole ring is an electron-rich heterocycle, and the presence of a methoxy group further increases the electron density. While generally beneficial for oxidative addition, the nitrogen atoms in the pyrazole ring can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] The position of the bromine at C5, adjacent to the N-methyl group, also introduces steric considerations that can impact the approach of the catalyst.
This guide will focus primarily on two of the most common and powerful cross-coupling reactions employed in modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Question 1: I am observing low to no conversion of my 5-bromo-3-methoxy-1-methyl-1H-pyrazole in a Suzuki-Miyaura reaction. What are the most common initial troubleshooting steps?
Answer: Low conversion in Suzuki-Miyaura coupling is a frequent issue and can often be resolved by systematically evaluating the fundamental components of the reaction. Here’s a prioritized checklist:
Reagent Quality and Integrity:
Boronic Acid/Ester: Boronic acids are susceptible to decomposition (protodeboronation), especially if they are not of high purity or have been stored improperly.[3] It is recommended to use freshly purchased boronic acids or to verify the purity of older batches. Pinacol esters are generally more stable.
Palladium Catalyst: Ensure your palladium source, whether it's a pre-catalyst or a simple salt like Pd(OAc)₂, has been stored under an inert atmosphere to prevent oxidation. Catalyst decomposition can sometimes be visually identified by the formation of palladium black.[3][4]
Solvent and Base: Use of anhydrous and thoroughly degassed solvents is crucial. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[4] Ensure your base is of high purity and has been stored correctly to avoid hydration.
Reaction Setup and Conditions:
Inert Atmosphere: Meticulous exclusion of oxygen is critical for the stability of the Pd(0) catalyst. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are added under a positive pressure of inert gas. Employing freeze-pump-thaw cycles for solvent degassing is a highly effective technique.[4][5]
Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a moderate temperature (e.g., 80 °C), a careful increase in temperature may improve the reaction rate.[4] However, be mindful that excessive heat can also lead to catalyst decomposition.
Question 2: I've confirmed my reagents and setup are optimal, but the reactivity of 5-bromo-3-methoxy-1-methyl-1H-pyrazole remains low. How do I choose the right catalyst system (ligand and palladium source)?
Answer: The choice of ligand is paramount when dealing with electron-rich and potentially coordinating heterocyclic substrates like your pyrazole. The ligand must be able to stabilize the palladium center, promote the key steps of the catalytic cycle, and compete with the pyrazole nitrogen for coordination to the palladium.
Ligand Selection:
For electron-rich bromopyrazoles, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3][6]
Ligand Class
Recommended Ligands
Rationale
Buchwald-type Biarylphosphines
SPhos, XPhos, RuPhos
These are excellent general-purpose ligands for challenging Suzuki couplings. Their steric bulk and electron-donating properties are well-suited for electron-rich aryl bromides.[6][7]
Ferrocenylphosphines
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
A robust and versatile ligand that has shown success in the coupling of brominated pyrazoles.[8]
Bulky Alkylphosphines
P(t-Bu)₃
The high electron-donating ability of tri-tert-butylphosphine can be very effective in promoting oxidative addition.
Palladium Source:
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, palladium pre-catalysts are often a better choice for challenging substrates. Pre-catalysts are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, leading to more consistent and reproducible results.[3][7]
Palladium Source
Advantages
Buchwald Pre-catalysts (e.g., XPhos-Pd-G3)
Air-stable, reliable generation of the active catalyst, often leading to higher yields and shorter reaction times.[7]
Pd(dppf)Cl₂
An air-stable and commonly used pre-catalyst that is effective for a range of Suzuki couplings.[8]
Pd(PPh₃)₄
A classic Pd(0) source, but can be less active for challenging substrates compared to modern catalyst systems.
Experimental Protocol: Ligand and Catalyst Screening
A small-scale screen of different ligand/palladium combinations is the most effective way to identify the optimal conditions for your specific substrate.
Setup: In parallel reaction vials under an inert atmosphere, add 5-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 equiv), your chosen arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
Catalyst Addition: To each vial, add a different palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (4 mol%). If using a pre-catalyst, add it directly (2 mol%).
Reaction: Add degassed solvent, seal the vials, and heat the reaction block to the desired temperature (e.g., 100 °C).
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal catalyst system.
Question 3: What is the role of the base in the Suzuki-Miyaura coupling of my bromopyrazole, and how do I select the appropriate one?
Answer: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group from boron to palladium. For bromopyrazoles, the choice of base can significantly impact the reaction outcome.
Base
Strength
Common Solvents
Considerations
Potassium Carbonate (K₂CO₃)
Moderate
Dioxane/Water, Toluene/Water
A good starting point for many Suzuki reactions. The aqueous conditions can sometimes be beneficial.[6]
Potassium Phosphate (K₃PO₄)
Strong
Dioxane, Toluene
An effective base, particularly for anhydrous conditions, which can be beneficial if protodeboronation is an issue.[6][7]
Cesium Carbonate (Cs₂CO₃)
Strong
Dioxane, DMF
Often used for challenging couplings and can sometimes provide superior results to other carbonate bases.[8]
Sodium tert-butoxide (NaOtBu)
Very Strong
Toluene, Dioxane
A powerful base, but its high basicity can sometimes lead to side reactions.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Part 2: Buchwald-Hartwig Amination
Question 4: I am attempting a Buchwald-Hartwig amination with 5-bromo-3-methoxy-1-methyl-1H-pyrazole and a primary/secondary amine, but the reaction is sluggish. What are the likely causes?
Answer: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations of nitrogen-containing heterocycles is highly dependent on the catalyst system and reaction conditions. The pyrazole nitrogen can coordinate to the palladium catalyst, hindering the catalytic cycle.
Common Causes for Low Reactivity:
Catalyst Inhibition: The lone pair of electrons on the pyrazole's nitrogen atoms can compete with the desired amine nucleophile for coordination to the palladium center, effectively poisoning the catalyst.[1]
Inappropriate Ligand Choice: The use of ligands that are not sufficiently bulky or electron-rich can fail to promote the crucial reductive elimination step.
Base Strength and Solubility: The base is critical for deprotonating the amine nucleophile. If the base is not strong enough or is poorly soluble in the reaction medium, the reaction will be slow.[9]
Question 5: How should I optimize the catalyst system and base for the Buchwald-Hartwig amination of my bromopyrazole?
Answer: For the Buchwald-Hartwig amination of electron-rich and potentially coordinating bromopyrazoles, the use of highly specialized, bulky biarylphosphine ligands is often necessary.
Recommended Ligand and Pre-catalyst Systems:
Ligand/Pre-catalyst
Rationale
tBuBrettPhos
This bulky biarylphosphine ligand has been specifically developed and shown to be highly effective for the amination of unprotected bromoimidazoles and bromopyrazoles.[1][2]
AdBrettPhos
Another sterically demanding ligand from the Buchwald group that has demonstrated success in the amidation of five-membered heterocyclic bromides.[10]
Josiphos-type ligands
These ferrocene-based ligands have also been employed for challenging aminations.[11]
Base Selection:
Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations.
Base
pKaH
Common Solvents
Considerations
Sodium tert-butoxide (NaOtBu)
19
Toluene, Dioxane
A very common and effective base for Buchwald-Hartwig reactions.[9]
Lithium bis(trimethylsilyl)amide (LHMDS)
26
Toluene, THF
A strong, non-nucleophilic base that can be particularly effective and offers good functional group tolerance.[1][9]
Potassium Phosphate (K₃PO₄)
12.3 (for HPO₄²⁻)
Dioxane, Toluene
A weaker base that can sometimes be used for more sensitive substrates.
Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), the base (e.g., LHMDS, 2.2 equiv), and a stir bar to a reaction vial.
Reagent Addition: Add 5-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 equiv), the amine (1.2 equiv), and the degassed solvent (e.g., toluene).
Reaction: Seal the vial and heat to the desired temperature (e.g., 80-100 °C).
Monitoring: Follow the reaction progress by LC-MS or GC-MS.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Final Recommendations
When encountering low reactivity with 5-bromo-3-methoxy-1-methyl-1H-pyrazole, a systematic and logical approach to troubleshooting is key. Always begin by verifying the quality of your reagents and the integrity of your experimental setup. Subsequently, a focused screening of catalyst systems, particularly the ligand, is often the most fruitful path to success. The electron-rich nature and potential for catalyst coordination of this specific pyrazole derivative necessitate the use of modern, sterically demanding, and electron-rich phosphine ligands for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sato, T., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1483-1492. [Link]
Ohta, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(19), 7959-7963. [Link]
Bessel, M., et al. (2018). Late-Stage Diversification of Pyrazoles as Antileishmanial Agents. Molecules, 23(11), 2841. [Link]
Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 888–891. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
Mori, A., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]
Le, C. M., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Jensen, K. F. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. [Link]
National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed Central. [Link]
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
Zhang, W., et al. (2011). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 9(17), 5851-5854. [Link]
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891–1914. [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
American Chemical Society. (2023). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds. Organometallics. [Link]
Johansson Seechurn, C. C. C., & Colacot, T. J. (2010). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 49(43), 7860-7863. [Link]
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
Kuhn, N., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 62(6), 841-847. [Link]
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]
National Center for Biotechnology Information. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central. [Link]
Zhang, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(2), 336-340. [Link]
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). [Link]
Taylor & Francis Online. (n.d.). Kinetics and mechanism of electrophilic bromination of acetylenes. Taylor & Francis Online. [Link]
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
Royal Society of Chemistry. (2019). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry. [Link]
Semantic Scholar. (2019). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Semantic Scholar. [Link]
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
ResearchGate. (2025). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. [Link]
American Chemical Society. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. [Link]
ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
National Center for Biotechnology Information. (n.d.). Late-stage functionalization of BN-heterocycles. PubMed Central. [Link]
American Chemical Society. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1466–1470. [Link]
Technical Support Center: Regioselective Functionalization of 3-Methoxy-1-Methylpyrazole
Status: Operational Ticket ID: PYR-3M-REGIO-001 Subject: Controlling C4 vs. C5 Selectivity in 1,3-Disubstituted Pyrazoles Assigned Specialist: Senior Application Scientist Executive Summary You are working with 3-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: PYR-3M-REGIO-001
Subject: Controlling C4 vs. C5 Selectivity in 1,3-Disubstituted Pyrazoles
Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 3-methoxy-1-methylpyrazole , an electron-rich heteroaromatic system. The presence of the electron-donating methoxy group (-OMe) at C3 and the methyl group at N1 creates a distinct electronic bias that you must exploit to control regioselectivity.
The Challenge: The substrate has two open sites (C4 and C5) with opposing reactivities.
C4 is the Nucleophilic center (susceptible to Electrophilic Aromatic Substitution).[1][2]
C5 is the Acidic/Electrophilic center (susceptible to Deprotonation/Lithiation and Nucleophilic attack).
The Solution: You do not "force" the reaction; you select the mechanism that aligns with the inherent electronic bias of the desired position.
Objective: Install halogens, nitro groups, or acyl groups at the C4 position.
The Science (Why it works)
The C4 position is the "beta" carbon of the enamine-like system inherent in the pyrazole ring (
). The 3-methoxy group further enriches the electron density at C4 via resonance ( effect), making it significantly more nucleophilic than C5. Consequently, Electrophilic Aromatic Substitution (SEAr) is highly selective for C4.
Dissolution: Dissolve 3-methoxy-1-methylpyrazole (1.0 equiv) in MeCN (0.1 M).
Addition: Cool to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes.
Note: The 3-OMe group makes the ring very reactive. Controlled addition prevents exotherms.
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
Workup: Dilute with EtOAc, wash with saturated Na₂S₂O₃ (to quench bromine) and brine.
Troubleshooting Guide (C4)
Symptom
Probable Cause
Corrective Action
Low Yield / No Reaction
Protonation of N2.
If using acidic conditions (e.g., Br₂/AcOH), the pyridine-like N2 gets protonated, deactivating the ring. Switch to non-acidic conditions (NBS/MeCN or NBS/DMF).
Mixture of Products
Over-bromination.
The product (4-bromo-3-methoxy...) is still electron-rich. Strictly limit NBS to 1.0–1.05 equiv. Do not use excess.
Regioisomer Contamination
Steric crowding?
Highly unlikely. SEAr at C5 is electronically disfavored. Verify structure by NOE NMR (irradiation of N-Me should show enhancement at C5-H, confirming C4 substitution).
Objective: Install electrophiles (aldehydes, silanes, boronic esters) at the C5 position.
The Science (Why it works)
The C5 proton is the most acidic site (pKa ~29–30) due to the inductive electron-withdrawing effect (
) of the adjacent N1 nitrogen. While the 3-OMe group is an Ortho-Directing Group (ODG) that could theoretically direct to C4, the N1-coordination effect and the inherent acidity of C5 dominate. Therefore, Lithiation with n-BuLi selectively deprotonates C5.
Preparation: Flame-dry glassware under Argon. Dissolve substrate in anhydrous THF (0.2 M).
Cryogenic Cooling: Cool strictly to -78 °C (Dry ice/Acetone).
Critical: Higher temperatures favor lateral lithiation (deprotonation of the N-Methyl group).
Deprotonation: Add n-BuLi (1.1 equiv) dropwise. Stir at -78 °C for 30–60 minutes.
Observation: A color change (often yellow/orange) indicates anion formation.
Trapping: Add the electrophile (e.g., DMF, 1.2 equiv) dropwise.
Quench: Stir at -78 °C for 30 mins, then allow to warm to 0 °C before quenching with sat. NH₄Cl.
Troubleshooting Guide (C5)
Symptom
Probable Cause
Corrective Action
Side Chain Functionalization (Reaction at N-Me)
Lateral Lithiation.
This occurs under "Kinetic Control" if the temperature is too high (> -40 °C). Maintain -78 °C strictly.
Ring Opening / Decomposition
Anion instability.
The 3-OMe group is electron-donating, which can slightly destabilize the C5 anion compared to electron-deficient pyrazoles. Keep lithiation time short (<1 h) and temperature low.
C4 Functionalization
"DoM" Competition?
Rare. If observed, it implies the N1 directing effect is weak. Switch base to LDA , which is bulkier and reinforces thermodynamic deprotonation at the most acidic C5 site.
Module 3: The "Switch" (Visual Decision Matrix)
The following diagram illustrates the decision-making process to select the correct methodology based on your target position.
Caption: Decision tree for selecting reaction conditions based on electronic vs. steric/acidic properties of the substrate.
Advanced Topic: Transition Metal C-H Activation
If you require arylation at C5 but wish to avoid cryogenic lithiation, Palladium-catalyzed C-H activation is the robust alternative.
Regioselectivity: Pd-catalyzed arylation of N-methylpyrazoles favors C5 [1].[3]
Mechanism: Concerted Metalation-Deprotonation (CMD). The carbonate/acetate base assists in deprotonating the most acidic C5 proton during the palladation step.
Protocol (Fagnou Conditions):
Catalyst: Pd(OAc)₂ (5 mol%)
Ligand: PCy₃ or SPhos (10 mol%)
Base: K₂CO₃ or PivOK
Solvent: Pivalic Acid / Toluene
Temperature: 110 °C
Note: If you attempt this and observe C4 arylation, it is likely because C5 was sterically blocked or the 3-OMe group chelated the Pd to C4 (rare). However, for 1-methylpyrazoles, C5 is the standard outcome [1][2].
References
Selective Palladium-Catalyzed Direct C-H Arylation of N-Protected Pyrazoles.
Source: Goossen, L. J., et al. Angewandte Chemie.
Context: Establishes C5 as the primary site for Pd-catalyzed arylation in N-methylpyrazoles due to the acidity of the C5-H bond.
(Representative DOI link for C-H activation logic).
Regioselectivity in Lithiation of 1-Methylpyrazole.
Source: Balle, T., et al. Organic & Biomolecular Chemistry, 2006.[4]
Context: Defines the competition between lateral (methyl) lithiation and ring (C5) lithiation, emphasizing the need for thermodynamic control or specific temperature windows.
Electrophilic Substitution of Heterocycles.
Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry.
Context: General textbook authority confirming the C4-nucleophilicity of pyrazoles, enhanced by EDGs like methoxy.
A Guide to the ¹H NMR Chemical Shift Assignments of 5-bromo-3-methoxy-1-methyl-1H-pyrazole: A Comparative and Predictive Analysis
For researchers and professionals in drug development and synthetic chemistry, accurate characterization of novel heterocyclic compounds is paramount. The pyrazole scaffold is a privileged motif in medicinal chemistry, a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, accurate characterization of novel heterocyclic compounds is paramount. The pyrazole scaffold is a privileged motif in medicinal chemistry, and understanding its spectroscopic properties is crucial for confirming structure and purity. This guide provides a detailed analysis of the ¹H NMR chemical shift assignments for 5-bromo-3-methoxy-1-methyl-1H-pyrazole, a polysubstituted pyrazole. In the absence of a directly published spectrum for this exact molecule, this guide utilizes a comparative approach, drawing on experimental data from structurally analogous compounds and fundamental principles of NMR spectroscopy to provide a robust, predictive assignment.
The Structural Landscape and Proton Environments
The structure of 5-bromo-3-methoxy-1-methyl-1H-pyrazole presents three distinct proton environments, each influenced by the electronic and steric effects of the substituents on the pyrazole ring. The key to accurate chemical shift assignment lies in understanding the interplay of these effects.
H-4 Proton: This is the sole proton directly attached to the pyrazolic ring. Its chemical shift will be influenced by the neighboring bromo and methoxy substituents.
N-CH₃ Protons (N1-methyl): These protons are on the methyl group attached to the N1 position of the pyrazole ring. Their chemical shift is primarily influenced by the aromatic ring current and the adjacent nitrogen atom.
O-CH₃ Protons (C3-methoxy): These protons belong to the methoxy group at the C3 position. Their chemical shift is characteristic of methoxy groups attached to aromatic systems.
The following diagram illustrates the structure and the key proton environments of 5-bromo-3-methoxy-1-methyl-1H-pyrazole.
Caption: Recommended experimental workflow for the ¹H NMR analysis and structural elucidation of substituted pyrazoles.
Conclusion
References
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
PMC. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
ACD/Labs. (2026). Methoxy groups just stick out. [Link]
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
The Royal Society of Chemistry. (2011). Supporting Information. [Link]
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Journal of Organic Chemistry. (1962). Proton Magnetic Resonance Studies of Pyrazoles. [Link]
Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Comparative
Distinguishing 3-Methoxy and 5-Methoxy Pyrazole Regioisomers via NMR Spectroscopy
Executive Summary In the development of pyrazole-based pharmacophores, a recurring synthetic challenge is the regioselective -alkylation of 3(5)-alkoxypyrazoles. Due to annular tautomerism in the starting material, react...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of pyrazole-based pharmacophores, a recurring synthetic challenge is the regioselective
-alkylation of 3(5)-alkoxypyrazoles. Due to annular tautomerism in the starting material, reactions often yield a mixture of 3-methoxy-1-substituted and 5-methoxy-1-substituted regioisomers. Distinguishing these isomers is critical, as their biological activities and metabolic profiles often differ drastically.
This guide provides a definitive, self-validating NMR workflow to distinguish these regioisomers. While 1D chemical shifts provide strong indications, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is established here as the "Gold Standard" for unambiguous assignment.
Part 1: The Structural Challenge
Tautomerism vs. Regioisomerism
Before analysis, one must understand the species present.
Precursor (
-unsubstituted): 3-methoxypyrazole and 5-methoxypyrazole are tautomers . In solution (e.g., DMSO-), they exist in rapid equilibrium, displaying averaged NMR signals.
Product (
-substituted): Upon alkylation (e.g., with methyl iodide), the tautomeric equilibrium is locked. The resulting 1-alkyl-3-methoxy and 1-alkyl-5-methoxy species are distinct regioisomers with permanent structural differences.
The "Electronic Signature" of C3 vs. C5
The pyrazole ring is electronically asymmetric.
N1 (Pyrrole-like): Donates electron density into the ring, typically shielding the adjacent C5 position.
N2 (Pyridine-like): Withdraws electron density, typically deshielding the adjacent C3 position.
This electronic bias is the foundation of our 1D NMR assignment strategy.
Part 2: The Analytical Workflow
Method 1: 1D
C NMR (The Screening Tool)
For
-alkylated pyrazoles, the chemical shift of the unsubstituted aromatic carbon (the CH that is not C4) is a reliable indicator.
Feature
3-Methoxy Isomer (1-R-3-OMe)
5-Methoxy Isomer (1-R-5-OMe)
Remaining CH Position
C5-H (Adjacent to N-R)
C3-H (Adjacent to N=)
Electronic Environment
Shielded (Pyrrole-like neighbor)
Deshielded (Pyridine-like neighbor)
Typical (CH)
~129 – 132 ppm
~138 – 145 ppm
diagnostic Value
Upfield Shift
Downfield Shift
Note: C4 typically appears at significantly higher field (~90–100 ppm) due to the synergistic shielding from both the enamine-like N1 and the methoxy resonance, making it easily distinguishable from C3/C5.
Method 2: 2D NOESY (The Gold Standard)
While chemical shifts are useful, they can be influenced by solvent and substituent effects. NOESY provides geometric proof by detecting through-space interactions (< 5 Å).
5-Methoxy Isomer: The
-Methyl group at C5 is spatially proximate to the -Alkyl group at N1.
Observation: Strong NOE cross-peak between
(-Me) and (-Me).
3-Methoxy Isomer: The
-Methyl group at C3 is distal to the -Alkyl group.
Observation:NO cross-peak between
(-Me) and (-Me). Instead, you may see an NOE between the -Me and the C4-H proton.
Part 3: Visualization of Logic
The following diagram illustrates the decision tree for assigning your regioisomer.
Figure 1: Decision logic for assigning pyrazole regioisomers based on NOE correlations and chemical shift trends.
Part 4: Experimental Protocol
Sample Preparation
Solvent: DMSO-
is preferred over CDCl if the compound is polar, as it minimizes signal broadening from quadrupolar nitrogen relaxation.
Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent. High concentration is vital for detecting weak NOE signals.
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to ensure field homogeneity.
Relaxation Delay (D1): 1.0 s (Sufficient for qualitative assignment)
2D NOESY:
Pulse Program: noesygpphpp (Gradient selected)
Mixing Time (D8):400–500 ms . (Critical: Too short = no signal; too long = spin diffusion).
Scans (NS): 8–16 per increment.
Increments (TD1): 256.
Processing: Apply a sine-bell squared window function (QSINE) in both dimensions.
Data Interpretation Steps
Assign the Methyls: Identify the
-Me (3.6–3.9 ppm) and -Me (3.8–4.0 ppm) singlets in the 1D spectrum.
Assign the Ring Protons: Identify H4 (usually a doublet or dd, most shielded aromatic) and the remaining H3/H5 (deshielded doublet).
Check the Cross-Peaks: Open the NOESY spectrum. Draw a box at the intersection of the
-Me and -Me chemical shifts.
Peak Present?
5-Methoxy .
Peak Absent?
Check for -Me H4 correlation to confirm the -Me assignment, then conclude 3-Methoxy .
Part 5: Case Study Data
The following table summarizes literature data for 1-methyl-3-methoxy-5-phenylpyrazole vs. its 1-methyl-5-methoxy-3-phenyl regioisomer analogues, demonstrating the shift trends.
A Comprehensive Guide to the Qualification of 5-bromo-3-methoxy-1-methyl-1H-pyrazole as a Pharmaceutical Reference Standard
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for the identifica...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and drug products.[1] This guide provides an in-depth, technically-grounded framework for the qualification of a new batch of 5-bromo-3-methoxy-1-methyl-1H-pyrazole as a secondary reference standard, comparing it with a hypothetical, commercially available primary standard.
The Foundational Role of Reference Standards
Reference standards are highly characterized materials that serve as the benchmark for quality assessment.[2] They are broadly categorized into two tiers:
Primary Reference Standards: These are materials of the highest purity, established without comparison to another standard.[3] They are typically obtained from officially recognized sources like the USP or are established through a comprehensive set of analytical tests.[2][3]
Secondary Reference Standards (or Working Standards): These are materials qualified against a primary reference standard.[2][4] They are used for routine laboratory analyses to minimize the use of the more expensive and often limited supply of the primary standard.
This guide focuses on the rigorous process of qualifying a new batch of 5-bromo-3-methoxy-1-methyl-1H-pyrazole, a common intermediate in pharmaceutical synthesis, as a secondary reference standard.
The Qualification Workflow: A Self-Validating System
A robust qualification program is designed to be a self-validating system, where each step provides a piece of evidence contributing to the overall assurance of the standard's identity, purity, and potency. The workflow is designed to be comprehensive, ensuring that the material is suitable for its intended analytical use.
Caption: A comprehensive workflow for the qualification of a secondary reference standard.
Physicochemical Properties of 5-bromo-3-methoxy-1-methyl-1H-pyrazole
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methods.
Property
Value
Method
Molecular Formula
C5H7BrN2O
Mass Spectrometry
Molecular Weight
191.03 g/mol
Mass Spectrometry
Appearance
White to off-white solid
Visual Inspection
Melting Point
To be determined
Differential Scanning Calorimetry (DSC)
Solubility
Soluble in Methanol, Acetonitrile
Experimental
Identity and Structure Confirmation: A Multi-Faceted Approach
The first and most critical step in qualifying a reference standard is to unequivocally confirm its chemical identity and structure. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-bromo-3-methoxy-1-methyl-1H-pyrazole, both ¹H and ¹³C NMR are essential.
Experimental Protocol:
Sample Preparation: Accurately weigh approximately 10 mg of the candidate material and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.
Data Analysis: Compare the observed chemical shifts, coupling constants, and correlations with the expected structure.
Expected ¹H NMR Data (Illustrative):
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~3.8
s
3H
-OCH₃
~3.7
s
3H
-NCH₃
~5.9
s
1H
Pyrazole C4-H
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol).
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI).
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.
Data Analysis: Compare the observed accurate mass of the molecular ion with the theoretically calculated mass.
Expected Result: The observed m/z for the [M+H]⁺ ion should be within 5 ppm of the calculated value of 191.9814.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a "fingerprint" of the molecule by identifying its functional groups.
Experimental Protocol:
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
Instrumentation: Utilize an FT-IR spectrometer.
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Data Analysis: Compare the spectrum of the candidate material with that of the primary reference standard. The spectra should be superimposable.
Purity Determination: A Comparative Analysis
The purity of a reference standard is a critical parameter that directly impacts the accuracy of quantitative analyses. A combination of chromatographic and other techniques is employed to assess purity.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone of purity assessment, capable of separating the main component from process-related impurities and degradation products.
Experimental Protocol:
Method Development: Develop a gradient reverse-phase HPLC method with UV detection capable of separating 5-bromo-3-methoxy-1-methyl-1H-pyrazole from its potential impurities.
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., %RSD of peak area < 2.0).
Sample Analysis: Analyze both the candidate material and the primary reference standard.
Data Analysis: Calculate the purity by area normalization.
Comparison of Chromatographic Purity:
Parameter
Candidate In-House Standard
Commercial Primary Standard
Purity (Area %)
99.85%
≥ 99.9%
Largest Impurity
0.08%
≤ 0.05%
Total Impurities
0.15%
≤ 0.1%
This comparison demonstrates that while the in-house standard is of high purity, the primary standard has a slightly better impurity profile, which is expected.
Residual Solvents by Headspace Gas Chromatography (GC-HS)
Residual solvents from the synthesis process must be quantified as they contribute to the overall mass of the material.
Experimental Protocol:
Sample Preparation: Accurately weigh the candidate material into a headspace vial and add a suitable diluent.
Instrumentation: Use a GC system with a flame ionization detector (FID) and a headspace autosampler.
Data Analysis: Quantify any detected solvents against a calibrated standard.
Inorganic Impurities
Inorganic impurities can be assessed by a simple residue on ignition test or more sophisticated techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for specific elemental impurities.
Water Content by Karl Fischer Titration
The water content of the material is determined by coulometric or volumetric Karl Fischer titration.
Assigned Purity and Uncertainty
The final purity of the reference standard is typically assigned using a mass balance approach, which accounts for all significant components of the material.
Caption: Mass balance approach for assigning the final purity of a reference standard.
Purity Assignment for the In-House Standard:
Analysis
Result
Chromatographic Purity
99.85%
Water Content
0.05%
Residual Solvents
0.03%
Inorganic Impurities
<0.01% (below detection limit)
Assigned Purity
99.77%
The assigned purity is calculated as: 100% - (sum of all impurities). This value, along with its associated uncertainty, is what will be used in all subsequent calculations for assays of test samples.
Conclusion
The qualification of a reference standard is a rigorous, multi-step process that requires a deep understanding of analytical chemistry and regulatory expectations.[5][6] By following a well-defined workflow that includes comprehensive identity testing and orthogonal purity assessment methods, a high-quality secondary reference standard for 5-bromo-3-methoxy-1-methyl-1H-pyrazole can be established. This in-house standard, when properly characterized and compared against a primary standard, provides a reliable and cost-effective tool for routine quality control, ensuring the accuracy and validity of analytical data in a regulated environment.
References
Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. (2025, December 19).
Understanding the Basics of Reference Standards in Pharma. (2023, July 24). Clinivex.
Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
Pharmaceutical quality control: the reference standards labyrinth. (n.d.).
Comparative Guide: Structural Elucidation Strategies for 5-Bromo-3-methoxy-1-methyl-1H-pyrazole Derivatives
Executive Summary & Problem Definition In the development of pyrazole-based kinase inhibitors and agrochemicals, the scaffold 5-bromo-3-methoxy-1-methyl-1H-pyrazole represents a critical, yet structurally deceptive inter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Problem Definition
In the development of pyrazole-based kinase inhibitors and agrochemicals, the scaffold 5-bromo-3-methoxy-1-methyl-1H-pyrazole represents a critical, yet structurally deceptive intermediate.
The core challenge in synthesizing this derivative lies in regioselectivity . The methylation of the precursor (5-bromo-3-methoxy-1H-pyrazole) can occur at either the N1 or N2 nitrogen due to annular tautomerism. While N1-methylation is often thermodynamically favored, steric hindrance from the C5-bromine atom can shift the reaction pathway, leading to mixtures of 1-methyl (desired) and 2-methyl (isomeric impurity) products.
The Analytical Gap: Standard 1D-NMR is often insufficient for absolute assignment without reference standards for both isomers. This guide compares the three primary structural determination methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , NMR Spectroscopy , and Powder X-Ray Diffraction (PXRD) —to establish a definitive protocol for verifying the regiochemistry of these derivatives.
Comparative Analysis of Methodologies
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The Gold Standard
SC-XRD provides the absolute three-dimensional arrangement of atoms. For halogenated pyrazoles, it is the only technique that "sees" the bromine atom's position relative to the N-methyl group directly, eliminating any ambiguity regarding N1 vs. N2 substitution.
Key Advantage: Unambiguous determination of regiochemistry and tautomeric state.
Critical Insight: The heavy bromine atom (
) serves as an excellent anomalous scatterer, often allowing for absolute structure determination even in the absence of chiral centers (using anomalous dispersion if data quality permits).
Method B: Nuclear Magnetic Resonance (NMR)
Status: The Rapid Screen
While 1H-NMR is the workhorse of synthesis, it relies on inference. The chemical shift of the N-methyl group (
ppm) varies subtly between isomers.
Key Advantage: High throughput; analysis takes minutes.
Limitation: Requires 2D experiments (NOESY/ROESY) to confirm through-space interactions between the N-methyl protons and the C5-substituent (Bromine vs. Hydrogen). Since Bromine has no protons, NOE is silent on that side, making the "negative result" dangerous to interpret without the C4-proton signal correlation.
Method C: Powder X-Ray Diffraction (PXRD)
Status: Bulk Phase Validator
PXRD cannot solve the structure ab initio easily for organic molecules of this size without high-quality synchrotron data. However, it is essential for fingerprinting.
Key Advantage: Analyzes the bulk material (grams), ensuring the single crystal selected for SC-XRD was representative of the whole batch.
Application: Polymorph screening during scale-up.
Performance Matrix
Feature
SC-XRD
2D-NMR (NOESY/HMBC)
PXRD
Primary Output
3D Coordinates (CIF)
Connectivity/Proximity
Diffractogram (2 vs Intensity)
Regio-Confidence
Absolute (100%)
High (Inferential)
Low (Fingerprinting only)
Sample Requirement
Single Crystal ( mm)
Solution (~5 mg)
Powder (~50 mg)
Time to Result
24–48 Hours
1–4 Hours
30 Minutes
Cost Efficiency
Low (High labor/instrument)
High
Medium
Best For...
Final structural proof
Routine monitoring
Batch consistency
Experimental Protocols
Protocol 1: Crystallization for SC-XRD
Objective: Obtain diffraction-quality crystals of 5-bromo-3-methoxy-1-methyl-1H-pyrazole.
Causality: Halogenated pyrazoles are moderately polar. A dual-solvent system exploits the solubility differential: the compound dissolves in the polar solvent (Ethanol) but crashes out slowly as the non-polar anti-solvent (Hexane) diffuses in.
Dissolution: Dissolve 20 mg of the purified derivative in 1.5 mL of absolute Ethanol (or Methanol) in a small scintillation vial. Ensure complete dissolution; sonicate if necessary.
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean, narrow glass tube (NMR tube or narrow vial) to remove nucleation sites (dust).
Layering: Carefully layer 3.0 mL of n-Hexane on top of the ethanol solution. Crucial: Do not mix. Tilt the tube and let the hexane slide down the side.
Growth: Cap the tube with Parafilm and poke one small hole to allow very slow vapor equilibration. Store at 4°C in a vibration-free environment.
Harvest: Prismatic colorless crystals typically form within 48–72 hours.
Protocol 2: SC-XRD Data Collection & Refinement
Standard parameters for Mo-K
or Cu-K radiation.
Mounting: Select a crystal approx.
mm. Mount on a Kapton loop using Paratone oil.
Cooling: Flash cool to 100 K immediately to reduce thermal motion (reducing atomic displacement parameters,
).
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (
Å).
Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
Check: Locate the Br atom first (highest electron density peak).
Check: Verify N-Methyl position.[1] In the 1-methyl isomer, the
bond length should be approx. 1.45 Å.
Validation: Ensure
for publication quality.
Representative Data & Logic Flow
Expected Structural Parameters (SC-XRD)
Based on analogous halopyrazole structures (e.g., CSD Refcodes for similar derivatives):
Crystal System: Monoclinic
Space Group:
(most common for planar aromatics)
Key Bond Lengths:
: Å
: Å
: Å
Packing: Look for
stacking interactions between pyrazole rings and weak or hydrogen bonds.
Decision Logic for Isomer Assignment
The following diagram illustrates the logical pathway to determine if you have the 1-methyl (Target) or 2-methyl (Impurity) isomer.
Figure 1: Structural determination workflow. Note that in the 1-methyl isomer, the methyl group is spatially distant from the C4-proton if the C5-position is brominated, but NOE signals can be weak. SC-XRD provides the definitive "Br adjacent to N-Me" confirmation.
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.
[Link]
(Use this to search for analogous pyrazole refcodes).
Foces-Foces, C., et al. "Pyrazoles and Pyrazolium Salts: Structural Aspects." Acta Crystallographica Section C, Structural Chemistry.[2]
[Link]
Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier.
(Authoritative source on pyrazole tautomerism and regiochemistry).
A Senior Application Scientist's Guide to Handling 5-bromo-3-methoxy-1-methyl-1H-pyrazole
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-bromo-3-methoxy-1-methyl-1H-pyrazole. As a brominated, substituted pyrazole, this compound requires careful man...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-bromo-3-methoxy-1-methyl-1H-pyrazole. As a brominated, substituted pyrazole, this compound requires careful management in a laboratory setting. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers and maintain a secure laboratory environment.
Hazard Assessment: An Analog-Based Approach
The primary structural analogs for this assessment are other brominated pyrazoles. For instance, 5-bromo-1-methyl-1H-pyrazole is classified as harmful if swallowed or inhaled, and it is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Similarly, 4-bromo-3,5-dimethyl-1H-pyrazole is categorized as causing skin and serious eye irritation, as well as potential respiratory irritation.[2] The GHS pictograms for these related compounds often include the harmful/irritant symbol (GHS07).[3]
Based on this data, it is logical to assume that 5-bromo-3-methoxy-1-methyl-1H-pyrazole presents the following potential hazards:
Acute oral toxicity
Skin irritation
Serious eye irritation
Respiratory tract irritation
The presence of the bromine atom categorizes it as a halogenated organic compound, which has specific disposal requirements.[4][5][6]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of each component is based on creating effective barriers against potential routes of exposure (inhalation, ingestion, and dermal contact).
PPE Component
Specification
Rationale for Use
Hand Protection
Nitrile or Neoprene Gloves (minimum 11 mil thickness)
Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended during high-risk operations. Always inspect gloves for tears or punctures before use.[4][7]
Eye and Face Protection
Chemical Splash Goggles with Side Shields
Protects against splashes and aerosols. Standard safety glasses are insufficient. Goggles must be worn at all times when the chemical is handled.[8][9]
Body Protection
Flame-Resistant Laboratory Coat
Protects skin and personal clothing from contamination. The lab coat should have a high collar and be fully buttoned.[4][8]
Respiratory Protection
Use in a Certified Chemical Fume Hood
A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[4][5] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the need for a NIOSH-approved respirator.[8][10]
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram and steps outline the standard operating procedure for handling 5-bromo-3-methoxy-1-methyl-1H-pyrazole.
Caption: Workflow for Handling 5-bromo-3-methoxy-1-methyl-1H-pyrazole.
Step-by-Step Protocol:
Preparation :
Verify that the chemical fume hood has been certified within the last year.
Don all required PPE as specified in the table above.
Cover the work surface within the fume hood with an absorbent, chemical-resistant liner.
Assemble all necessary equipment and reagents before handling the compound.
Handling :
Conduct all manipulations, including weighing and transfers, within the fume hood to minimize inhalation exposure.[4][5]
Use tools (spatulas, etc.) that are compatible with the chemical.
Keep the container tightly closed when not in use.[8]
Cleanup :
After handling, decontaminate all surfaces and equipment.
Carefully remove and dispose of the absorbent liner into the appropriate solid waste stream.
Follow the detailed decontamination and disposal plan outlined below.
Emergency Procedures: Spill and Exposure Management
Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]
Seek immediate medical attention.
Eye Contact:
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep or scoop the absorbed material into a designated halogenated waste container.
Clean the spill area with a suitable solvent, followed by soap and water.
All cleanup materials must be disposed of as hazardous waste.[6]
Decontamination and Disposal Plan for Halogenated Waste
As a brominated compound, all waste generated from handling 5-bromo-3-methoxy-1-methyl-1H-pyrazole must be treated as halogenated organic waste.[4][5][6]
Waste Segregation:
Liquid Waste: All solutions containing the compound must be collected in a designated "Halogenated Organic Waste" container.[5][12] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[6]
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers must be collected in a separate, clearly labeled "Halogenated Solid Waste" container.
Container Management:
Waste containers must be made of a compatible material and have a secure, tight-fitting lid.[12]
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("5-bromo-3-methoxy-1-methyl-1H-pyrazole"), and the approximate concentration.[12]
Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
Disposal Procedure:
Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department.
Never dispose of halogenated organic compounds down the drain.[4]
By adhering to these detailed protocols, researchers can safely handle 5-bromo-3-methoxy-1-methyl-1H-pyrazole, minimizing personal risk and ensuring environmental compliance.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]
Disposal Standards. University of York, Department of Biology. [Link]
MSDS of 5-Bromo-3-methyl-1H-pyrazole. Capot Chemical Co., Ltd. [Link]
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link]
5-Bromo-1-methyl-1H-pyrazole PubChem Entry. National Center for Biotechnology Information. [Link]